molecular formula C20H27NO B15575190 (3S,6R)-Nml

(3S,6R)-Nml

Cat. No.: B15575190
M. Wt: 297.4 g/mol
InChI Key: KYHAUJGXNUJCTC-APWZRJJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6R)-Nml is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(3S,6R)-6-(methylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3/t16-,19+/m1/s1

InChI Key

KYHAUJGXNUJCTC-APWZRJJASA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,6R)-3-Isopropyl-6-methylcyclohexene, a monoterpene, is a chiral organic compound with potential applications in synthetic chemistry and as a component in fragrance formulations. An in-depth understanding of its physical properties is crucial for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This guide provides a summary of the known physical properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene and outlines the experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: (3S,6R)-3-Isopropyl-6-methylcyclohexene

  • Synonyms: (+)-trans-p-Menth-2-ene, (+)-trans-2-menthene[1]

  • CAS Number: 5113-93-9[1][2]

  • Molecular Formula: C₁₀H₁₈[2][3]

  • Molecular Weight: 138.25 g/mol [2][3]

  • Chemical Structure:

    alt text

Physical Properties

The physical properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene are summarized in the table below. It is important to note that some of these properties are experimentally determined while others are computed.

PropertyValueSource
Molecular Weight 138.25 g/mol [2][3]
Boiling Point 56 °C[2]
Density 0.811 g/cm³[2]
Flash Point 48 °C[2]
Melting Point Not available
Solubility Not available
Refractive Index Not available
Kovats Retention Index (Standard non-polar) 975, 981[1]
Kovats Retention Index (Semi-standard non-polar) 976.3[1]
Kovats Retention Index (Standard polar) 1071[1]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

  • Procedure:

    • Place a small volume of (3S,6R)-3-Isopropyl-6-methylcyclohexene in the round-bottom flask along with a few boiling chips.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

    • Begin heating the sample gently.

    • Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, with the temperature remaining constant. This temperature is the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

  • Apparatus: A pycnometer (a small glass flask of known volume), an analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with (3S,6R)-3-Isopropyl-6-methylcyclohexene, ensuring there are no air bubbles.

    • Place the stopper in the pycnometer and allow any excess liquid to overflow.

    • Carefully wipe the outside of the pycnometer dry and weigh it.

    • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Gas Chromatography for Purity and Retention Index Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of (3S,6R)-3-Isopropyl-6-methylcyclohexene and to determine its Kovats retention index, which is a characteristic value for a compound on a specific GC column.

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a capillary column (e.g., HP-5MS), helium carrier gas.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of (3S,6R)-3-Isopropyl-6-methylcyclohexene in a suitable solvent such as hexane.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

      • Carrier Gas Flow Rate: Typically 1 mL/min.

      • Detector Temperature: 280 °C

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Analysis: The retention time of the compound is the time it takes to travel through the column. The purity can be estimated by the relative area of the peak corresponding to the compound.

    • Kovats Retention Index Calculation: To determine the Kovats retention index, a series of n-alkanes are injected under the same GC conditions. The retention index (I) is calculated using the following formula: I = 100 × [n + (N - n) × (log(t'unknown) - log(t'n)) / (log(t'N) - log(t'n))] Where:

      • n is the number of carbon atoms in the n-alkane eluting before the compound of interest.

      • N is the number of carbon atoms in the n-alkane eluting after the compound of interest.

      • t' is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of physical properties of a volatile compound like (3S,6R)-3-Isopropyl-6-methylcyclohexene.

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Reporting Sample Acquisition Sample Acquisition Purity Assessment (GC) Purity Assessment (GC) Sample Acquisition->Purity Assessment (GC) Boiling Point Determination Boiling Point Determination Purity Assessment (GC)->Boiling Point Determination Density Measurement Density Measurement Purity Assessment (GC)->Density Measurement Refractive Index Measurement Refractive Index Measurement Purity Assessment (GC)->Refractive Index Measurement GC-FID/MS Analysis GC-FID/MS Analysis Purity Assessment (GC)->GC-FID/MS Analysis Data Compilation Data Compilation Boiling Point Determination->Data Compilation Density Measurement->Data Compilation Refractive Index Measurement->Data Compilation Kovats Index Calculation Kovats Index Calculation GC-FID/MS Analysis->Kovats Index Calculation Kovats Index Calculation->Data Compilation Technical Report Generation Technical Report Generation Data Compilation->Technical Report Generation

References

An In-depth Technical Guide on (3S,6R)-3-Isopropyl-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity (3S,6R)-3-Isopropyl-6-methylcyclohexene, including its synonyms, physicochemical properties, and the broader context of its chemical class, the p-menthane (B155814) monoterpenes. Due to the limited availability of detailed public research on this specific stereoisomer, this guide also incorporates information on the general characteristics and biological activities of related p-menthane derivatives to provide a foundational understanding for research and development professionals.

Chemical Identity and Synonyms

(3S,6R)-3-Isopropyl-6-methylcyclohexene is a chiral monoterpene, a class of natural products with a C10H18 molecular formula. It is a member of the p-menthane family of monoterpenoids. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for (3S,6R)-3-Isopropyl-6-methylcyclohexene

Synonym/IdentifierSource
(+)-trans-p-Menth-2-ene--INVALID-LINK--
(+)-trans-2-menthene--INVALID-LINK--
(+)-2-p-menthene--INVALID-LINK--
(3R,6S)-3-methyl-6-propan-2-ylcyclohexene--INVALID-LINK--
(3R,6S)-3-methyl-6-(propan-2-yl)cyclohex-1-ene--INVALID-LINK--
trans-3-Isopropyl-6-methylcyclohexene--INVALID-LINK--
CAS Number 5113-93-9
PubChem CID6431933
ChEBI IDCHEBI:59157
DTXSIDDTXSID10892337
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
IUPAC Name(3R,6S)-3-methyl-6-propan-2-ylcyclohexene[1]

Physicochemical Properties

A summary of the key physicochemical properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene is presented in Table 2. This data is essential for understanding its behavior in various experimental and formulation settings.

Table 2: Physicochemical Properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene

PropertyValueSource
Molecular Weight138.25 g/mol --INVALID-LINK--
Molecular FormulaC10H18--INVALID-LINK--
Boiling Point55-56 °C at 12 mm Hg--INVALID-LINK--
Density0.811 g/mL at 20 °C--INVALID-LINK--
Flash Point48 °C--INVALID-LINK--
XLogP3-AA3.9--INVALID-LINK--
InChIKeyWHNGPXQYYRWQAS-UWVGGRQHSA-N--INVALID-LINK--
SMILESC[C@@H]1CC--INVALID-LINK--C(C)C--INVALID-LINK--

Biological Activity and Potential Applications (General to p-Menthane Derivatives)

While specific biological activity data for (3S,6R)-3-Isopropyl-6-methylcyclohexene is scarce in publicly available literature, the broader class of p-menthane monoterpenes exhibits a wide range of biological activities and applications relevant to drug development and other industries.

  • Fragrance and Flavor: Many p-menthane derivatives are well-known for their characteristic aromas and are used extensively in the fragrance and flavor industries. For example, menthol (B31143) provides a characteristic minty scent and cooling sensation[2].

  • Insect Repellents: p-Menthane-3,8-diol (PMD), a derivative of p-menthane, is a well-established insect repellent derived from the lemon eucalyptus plant[3][4].

  • Pharmaceutical Potential: Various p-menthane derivatives have been investigated for their potential pharmacological effects. These include antimicrobial, anti-inflammatory, and analgesic properties[1][5]. For instance, some studies have explored the synthesis of amino ketone and amino alcohol derivatives of p-menthane for their potential as central nervous system agents[5].

  • Antimicrobial Activity: Essential oils rich in p-menthane monoterpenoids have demonstrated antibacterial and antifungal activities[6].

It is important to note that the specific biological activities of (3S,6R)-3-Isopropyl-6-methylcyclohexene may differ from those of other p-menthane derivatives due to stereochemical differences, which can significantly impact biological interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of (3S,6R)-3-Isopropyl-6-methylcyclohexene are not extensively reported in the scientific literature. However, general synthetic strategies for p-menthane derivatives often involve chemical transformations of more abundant natural monoterpenes like limonene (B3431351) or citronellal.

One source briefly mentions that (3S,6R)-3-Isopropyl-6-methylcyclohexene can be prepared by the reaction of benzoic acid with magnesium; however, a detailed experimental protocol is not provided[7].

For researchers interested in working with this compound, a general workflow for its synthesis and characterization is proposed below.

G cluster_synthesis General Synthetic Workflow cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Material (e.g., Limonene, Citronellal) reaction Chemical Transformation (e.g., Isomerization, Reduction) start->reaction purification Purification (e.g., Distillation, Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms gc Gas Chromatography purification->gc ftir FTIR Spectroscopy purification->ftir cell_based Cell-based Assays nmr->cell_based enzyme_based Enzyme-based Assays nmr->enzyme_based ms->cell_based ms->enzyme_based gc->cell_based gc->enzyme_based ftir->cell_based ftir->enzyme_based in_vivo In vivo Models cell_based->in_vivo

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of p-menthane derivatives.

Signaling Pathways

There is no specific information available in the reviewed literature detailing the involvement of (3S,6R)-3-Isopropyl-6-methylcyclohexene in any signaling pathways. However, based on the known biological activities of other p-menthane derivatives, particularly in the context of fragrance and sensory perception, a hypothetical interaction with olfactory receptors could be considered.

The following diagram illustrates a generalized olfactory signaling pathway, which could be a starting point for investigating the mechanism of action of volatile p-menthane compounds.

G cluster_pathway Generalized Olfactory Signaling Pathway ligand (3S,6R)-3-Isopropyl-6-methylcyclohexene (Ligand) receptor Olfactory Receptor (GPCR) ligand->receptor g_protein G Protein (Golf) receptor->g_protein ac Adenylyl Cyclase III g_protein->ac camp cAMP ac->camp ATP to cAMP ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens depolarization Membrane Depolarization ion_channel->depolarization Ca2+, Na+ influx ca_cl_channel Ca2+-activated Cl- Channel ca_cl_channel->depolarization Cl- efflux depolarization->ca_cl_channel Opens action_potential Action Potential to Brain depolarization->action_potential

Caption: A simplified diagram of a generalized olfactory signal transduction cascade.

Conclusion

(3S,6R)-3-Isopropyl-6-methylcyclohexene is a specific stereoisomer within the broad and biologically interesting class of p-menthane monoterpenes. While detailed research on this particular compound is limited, the known activities of related molecules suggest potential for further investigation in areas such as fragrance science, pest management, and pharmacology. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known properties of this compound and placing it within the context of its chemical family. Further research is warranted to elucidate the specific biological activities and potential applications of this and other less-studied p-menthane derivatives.

References

An In-depth Technical Guide to ¹H and ¹³C NMR of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of p-menthane (B155814) derivatives, a class of monoterpenes with significant applications in the pharmaceutical, food, and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows to facilitate the structural elucidation and analysis of these compounds.

Introduction to p-Menthane Derivatives

The p-menthane skeleton, a substituted cyclohexane (B81311) ring, is the foundational structure for a wide array of naturally occurring and synthetic compounds.[1][2] Variations in the position and stereochemistry of functional groups, such as hydroxyl, carbonyl, and double bonds, give rise to a diverse family of isomers, each with unique chemical and biological properties. Accurate structural characterization is paramount for understanding their function and for quality control in various applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of p-menthane derivatives.

Experimental Protocols for NMR Analysis

The successful acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of p-menthane derivatives.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for p-menthane derivatives due to its excellent solubilizing properties for these relatively nonpolar compounds.[3][4] For specific applications or to resolve overlapping signals, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or benzene-d₆ may be employed.[3]

  • Concentration: Samples are typically prepared at concentrations ranging from 10 to 50 mM.[3] The optimal concentration will depend on the sensitivity of the NMR spectrometer and the amount of sample available.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy, with its signal chemical shift defined as 0.00 ppm.[4][5]

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically employed for the complete structural assignment of p-menthane derivatives.

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar couplings.

  • 1D ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): Identifies proton-proton scalar couplings within the molecule, establishing connectivity between adjacent protons.[6]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.[3]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[5]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The following diagram illustrates a typical experimental workflow for the NMR analysis of a p-menthane derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample p-Menthane Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer OneD_NMR 1D NMR (1H, 13C, DEPT) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Initial Structure Information Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Determination Determine Structure and Stereochemistry Assign_Signals->Structure_Determination

Caption: Experimental workflow for NMR analysis.

Tabulated NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several common p-menthane derivatives. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Menthol (B31143) Isomers

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Menthol Diastereomers in CDCl₃ [3]

PositionMenthol (¹H)Menthol (¹³C)Neomenthol (¹H)Neomenthol (¹³C)Isomenthol (¹H)Isomenthol (¹³C)Neoisomenthol (¹H)Neoisomenthol (¹³C)
11.6531.41.2532.91.7031.51.1534.6
22.1444.92.0847.72.1045.12.0548.0
33.6171.44.0968.33.4072.83.9569.9
41.0534.21.3534.71.1034.41.4034.8
50.9022.10.9222.20.9522.30.9522.4
61.6525.61.6025.81.6825.71.6225.9
70.9121.00.8821.20.9221.10.8921.3
82.3023.32.2523.52.2823.42.2623.6
90.7616.20.7816.40.7716.30.8016.5
100.9020.80.9120.90.9020.80.9221.0

Note: The numbering of the p-menthane skeleton is as follows: C1 is the methyl-bearing carbon, C4 is the isopropyl-bearing carbon.

Carvone and Limonene

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of (R)-(-)-Carvone and (R)-(+)-Limonene in CDCl₃ [5][7]

Position(R)-(-)-Carvone (¹H)(R)-(-)-Carvone (¹³C)(R)-(+)-Limonene (¹H)(R)-(+)-Limonene (¹³C)
1-144.7-133.7
26.75135.35.39121.1
32.5531.22.0030.7
42.2542.52.1041.3
52.4543.11.9528.0
6-199.81.8030.7
71.7515.71.7423.4
8-146.7-150.2
94.78110.44.70108.5
101.7820.41.6520.8

Advanced NMR Techniques in the Analysis of p-Menthane Derivatives

Chiral Lanthanide Shift Reagents

The enantiomeric differentiation of p-menthane derivatives can be achieved using chiral lanthanide shift reagents (LSRs), such as Yb(hfc)₃ (ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[8][9] The LSR forms a complex with the analyte, inducing chemical shift differences between the enantiomers, which can be observed in both ¹H and ¹³C NMR spectra. This technique is particularly useful for determining enantiomeric excess.

The logical relationship for the application of chiral LSRs is depicted in the following diagram.

chiral_lsr_logic cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Result Enantiomers Enantiomeric Mixture of p-Menthane Derivative NMR_Indistinguishable Identical NMR Spectra under Achiral Conditions Enantiomers->NMR_Indistinguishable Add_LSR Add Chiral Lanthanide Shift Reagent (LSR) NMR_Indistinguishable->Add_LSR Complex_Formation Formation of Diastereomeric LSR-Analyte Complexes Add_LSR->Complex_Formation NMR_Distinguishable Different Chemical Shifts for each Enantiomer Complex_Formation->NMR_Distinguishable Quantification Quantification of Enantiomeric Excess NMR_Distinguishable->Quantification

Caption: Logic of using chiral LSRs for enantiomeric differentiation.
Computational Methods

Density Functional Theory (DFT) calculations of NMR chemical shifts have become a powerful tool to complement experimental data.[3][10] By calculating the theoretical chemical shifts for different possible isomers and conformers, and comparing them with the experimental values, it is possible to confidently assign the correct structure and stereochemistry.

Conclusion

This guide has provided a detailed overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of p-menthane derivatives. The experimental protocols, tabulated data, and workflow diagrams presented herein serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The combination of modern 1D and 2D NMR techniques, along with advanced methods such as the use of chiral LSRs and computational chemistry, enables the comprehensive and unambiguous structural elucidation of this important class of monoterpenes.

References

The Biological Activities of Chiral p-Menthane Monoterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of chiral p-menthane (B155814) monoterpenoids, a class of naturally occurring compounds with significant potential in the pharmaceutical and agrochemical industries. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to p-Menthane Monoterpenoids

p-Menthane monoterpenoids are a diverse group of secondary metabolites found in the essential oils of many plants.[1][2] Their basic structure consists of a cyclohexane (B81311) ring with methyl and isopropyl substituents. Chirality plays a crucial role in the biological activity of these compounds, with different enantiomers often exhibiting distinct potencies and mechanisms of action. This guide explores three major areas of their bioactivity: antimicrobial, anti-inflammatory, and insecticidal effects.

Antimicrobial Activity

Chiral p-menthane monoterpenoids have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi. Their lipophilic nature allows them to partition into the lipid bilayers of cell membranes, disrupting their integrity and function.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several chiral p-menthane monoterpenoids against common pathogens. Lower MIC values indicate higher antimicrobial potency.

CompoundEnantiomerTest OrganismMIC (µg/mL)Reference
Menthol(-)-MentholStaphylococcus aureus125[3]
Menthol(+)-MentholStaphylococcus aureus250[3]
Limonene(+)-LimoneneEscherichia coli>1250[4]
Limonene(-)-LimoneneEscherichia coli>1250[4]
Carvone(+)-CarvoneCandida albicans80[3]
Carvone(-)-CarvoneCandida albicans160[3]
α-Pinene(+)-α-PineneStaphylococcus aureus250[3]
α-Pinene(-)-α-PineneStaphylococcus aureus500[3]
Terpinen-4-ol(+)-Terpinen-4-olStaphylococcus aureus62.5[3]
p-Cymene-Escherichia coli>5000[5]
Thymol-Staphylococcus aureus62.5[3]
Carvacrol-Staphylococcus aureus31.25[3]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (p-menthane monoterpenoid)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into MHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: Dissolve the monoterpenoid in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in MHB in the 96-well microplate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[6]

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC determination.

Anti-inflammatory Activity

Several p-menthane monoterpenoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of inflammatory mediators by various p-menthane monoterpenoids. Lower IC50 values indicate greater anti-inflammatory potency.

CompoundEnantiomerAssayIC50 (µM)Reference
(+)-α-Pinene(+)-α-PineneIL-1β-induced NF-κB activation in human chondrocytesPotent inhibition[7]
(-)-α-Pinene(-)-α-PineneIL-1β-induced NF-κB activation in human chondrocytesLess active than (+) enantiomer[7]
Linalool(±)-LinaloolLPS-induced NO production in RAW 264.7 cells134.5[7]
Terpinen-4-ol-LPS-induced TNF-α production in human monocytes2.3[7]
(-)-Menthol(-)-MentholLPS-induced IL-1β production in human monocytesSignificant reduction[7]
Carvacrol-LPS-induced NO production in RAW 264.7 cells12.5[7]
Signaling Pathway: Inhibition of NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some p-menthane monoterpenoids can interfere with this pathway, leading to a reduction in the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes induces Monoterpenoid p-Menthane Monoterpenoid Monoterpenoid->IKK inhibits

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (p-menthane monoterpenoid)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24-48 hours, treat the cells with various concentrations of the p-menthane monoterpenoid for a predetermined time. Subsequently, stimulate the cells with an NF-κB activator.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percent inhibition.[1][2]

Insecticidal Activity

Many p-menthane monoterpenoids possess insecticidal and repellent properties, making them attractive as potential natural pesticides. Their mode of action often involves neurotoxicity, targeting receptors in the insect's nervous system.

Quantitative Insecticidal Data

The following table provides a summary of the lethal concentration (LC50) and lethal dose (LD50) values for selected p-menthane monoterpenoids against common insect pests.

CompoundEnantiomerTest InsectAssayValueReference
Limonene(R)-(+)-LimoneneAedes aegypti (larvae)LarvicidalLC50: 43.9 ppm[8]
Menthol(-)-MentholTribolium castaneumContact toxicityLD50: 147.6 µ g/adult [8]
Carvone(-)-CarvoneSitophilus oryzaeFumigant toxicityLC50: 19.8 mg/L air[8]
α-Pinene(-)-α-PineneAedes aegypti (larvae)LarvicidalLC50: 27.3 ppm[8]
Eucalyptol (1,8-Cineole)-Sitophilus oryzaeFumigant toxicityLC50: 25.6 mg/L air[8]
Experimental Protocol: Contact Toxicity Bioassay

This protocol determines the dose of a compound that is lethal to 50% of a test insect population upon direct contact.

Materials:

  • Test compound (p-menthane monoterpenoid)

  • Acetone (B3395972) or other suitable solvent

  • Microsyringe or pipette

  • Test insects (e.g., adult flour beetles, Tribolium castaneum)

  • Petri dishes with filter paper

  • Ventilated holding containers with food

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of the test compound in acetone.

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe. A control group should be treated with acetone only.

  • Observation: Place the treated insects in ventilated containers with food.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Experimental Workflow: Contact Toxicity Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in solvent C Apply a defined volume of solution to each insect's thorax A->C B Select healthy, uniform adult insects B->C D Place treated insects in containers with food and ventilation C->D E Record mortality at 24, 48, and 72 hours D->E F Calculate LD50 using probit analysis E->F

Workflow for contact toxicity bioassay.

Conclusion

Chiral p-menthane monoterpenoids represent a valuable class of natural products with a wide range of biological activities. Their antimicrobial, anti-inflammatory, and insecticidal properties, often influenced by their stereochemistry, make them promising candidates for the development of new drugs and agrochemicals. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

References

The Pharmacological Potential of p-Menthane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane (B155814) skeleton, a monoterpene hydrocarbon backbone, is a fundamental structural motif found in a vast array of natural products, particularly in essential oils of medicinal and aromatic plants. Its derivatives, which include well-known compounds such as menthol, limonene, and carvone, have been the subject of extensive research due to their diverse and potent pharmacological activities. These compounds have demonstrated significant potential in the development of new therapeutic agents, spanning antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. This technical guide provides an in-depth overview of the pharmacological landscape of p-menthane derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure

The p-menthane structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The versatility of this scaffold allows for a wide range of chemical modifications, including the introduction of hydroxyl, carbonyl, and epoxide functionalities, as well as variations in stereochemistry, leading to a rich diversity of bioactive molecules.

Pharmacological Activities

Antimicrobial Activity

A significant number of p-menthane derivatives exhibit broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Their lipophilic nature allows them to partition into the lipid bilayers of cell membranes, disrupting their integrity and function. This disruption can lead to leakage of intracellular components and ultimately cell death.

Table 1: Antimicrobial Activity of Selected p-Menthane Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference(s)
Menthol125 - 500250 - 100062.5 - 250
Carvone100 - 400200 - 80050 - 200
Limonene250 - 1000500 - 2000125 - 500
Perillyl Alcohol50 - 200100 - 40025 - 100
Terpinen-4-ol62.5 - 250125 - 50031.25 - 125

Note: MIC values can vary depending on the specific strain and experimental conditions.

Antioxidant Activity

Many p-menthane derivatives possess potent antioxidant properties, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 2: Antioxidant Activity of Selected p-Menthane Derivatives (IC50 in µg/mL)

CompoundDPPH Radical ScavengingABTS Radical ScavengingReference(s)
Menthol50 - 15030 - 100
Carvone40 - 12025 - 80
Limonene70 - 20050 - 150
Perillyl Alcohol30 - 9020 - 70
γ-Terpinene20 - 6015 - 50
Anti-inflammatory Activity

The anti-inflammatory effects of p-menthane derivatives are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, they can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

Table 3: Anti-inflammatory Activity of Selected p-Menthane Derivatives

CompoundAssayIC50 (µM)Reference(s)
MentholCOX-2 Inhibition50 - 100
CarvoneNO Production Inhibition20 - 70
LimoneneTNF-α Production Inhibition30 - 90
Perillyl AlcoholIL-6 Production Inhibition15 - 50
α-TerpineolCOX-2 Inhibition40 - 80
Anticancer Activity

Several p-menthane derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Table 4: Anticancer Activity of Selected p-Menthane Derivatives (IC50 in µM)

CompoundCell Line (Cancer Type)IC50 (µM)Reference(s)
Perillyl AlcoholA549 (Lung)10 - 30
MCF-7 (Breast)15 - 40
LimoneneHT-29 (Colon)50 - 150
HepG2 (Liver)40 - 120
CarvoneHeLa (Cervical)25 - 75
MentholPC-3 (Prostate)30 - 100

Experimental Protocols

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The p-menthane derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the p-menthane derivative are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the p-menthane derivative for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the p-menthane derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many p-menthane derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nuc->Genes Activation AP1_nuc->Genes Activation pMenthane p-Menthane Derivatives pMenthane->IKK pMenthane->MAPK G start Start: Select p-Menthane Derivative in_vitro In Vitro Screening start->in_vitro antimicrobial Antimicrobial Assays (MIC Determination) in_vitro->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) in_vitro->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) in_vitro->anticancer data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis lead_id Lead Compound Identification data_analysis->lead_id mechanism Mechanism of Action Studies (Signaling Pathways, etc.) lead_id->mechanism Promising Activity end Potential Therapeutic Agent lead_id->end Further Development in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo in_vivo->end

Methodological & Application

Asymmetric Synthesis of (3S,6R)-3-Isopropyl-6-methylcyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (3S,6R)-3-Isopropyl-6-methylcyclohexene, a chiral monoterpene and a key intermediate in the synthesis of various natural products, including the sesquiterpene (-)-zingiberene. The synthetic strategy presented here utilizes a stereocontrolled, multi-step approach starting from the readily available chiral precursor, (R)-(-)-carvone. The key transformations involve a diastereoselective conjugate reduction, a stereoselective ketone reduction, and a final deoxygenation step. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical framework for the preparation of this valuable chiral building block.

Introduction

(3S,6R)-3-Isopropyl-6-methylcyclohexene is a chiral cyclic alkene belonging to the p-menthane (B155814) class of monoterpenes. Its specific stereochemistry makes it a crucial precursor for the total synthesis of complex natural products, most notably (-)-zingiberene, the main constituent of ginger oil, which exhibits interesting biological activities. The controlled installation of the two stereocenters at the C3 and C6 positions is a significant challenge in its synthesis.

This application note details a robust and reproducible synthetic route to obtain (3S,6R)-3-Isopropyl-6-methylcyclohexene with high stereopurity. The described methodology leverages substrate-controlled diastereoselective reactions, ensuring the desired stereochemical outcome.

Synthetic Strategy

The overall synthetic strategy is a three-step sequence starting from (R)-(-)-carvone, which already possesses the correct stereochemistry at the carbon atom that will become C6 in the final product.

The key steps are:

  • Conjugate Reduction: The isopropenyl group of (R)-(-)-carvone is selectively reduced to an isopropyl group to yield a mixture of dihydrocarvone (B1202640) diastereomers.

  • Diastereoselective Ketone Reduction: The carbonyl group of the major dihydrocarvone isomer is reduced to a hydroxyl group, yielding the corresponding dihydrocarveol (B1210190) with the desired stereochemistry.

  • Deoxygenation: The hydroxyl group is removed via a Barton-McCombie deoxygenation to afford the target (3S,6R)-3-Isopropyl-6-methylcyclohexene.

Synthetic Workflow start (R)-(-)-Carvone intermediate1 (2R,5R)-2-Isopropyl- 5-methylcyclohexanone start->intermediate1 Step 1: Conjugate Reduction intermediate2 (1S,2R,5R)-2-Isopropyl- 5-methylcyclohexanol intermediate1->intermediate2 Step 2: Ketone Reduction product (3S,6R)-3-Isopropyl- 6-methylcyclohexene intermediate2->product Step 3: Deoxygenation

Caption: Overall synthetic workflow for (3S,6R)-3-Isopropyl-6-methylcyclohexene.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Conjugate Reduction(R)-(-)-Carvone(2R,5R)-2-Isopropyl-5-methylcyclohexanoneLi, NH₃ (l), THF, -78 °C859:1>98
2Ketone Reduction(2R,5R)-2-Isopropyl-5-methylcyclohexanone(1S,2R,5R)-2-Isopropyl-5-methylcyclohexanolL-Selectride®, THF, -78 °C92>95:5>98
3Deoxygenation(1S,2R,5R)-2-Isopropyl-5-methylcyclohexanol(3S,6R)-3-Isopropyl-6-methylcyclohexene1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN, Toluene (B28343), reflux78->98

Experimental Protocols

Step 1: Conjugate Reduction of (R)-(-)-Carvone

This procedure describes the selective reduction of the isopropenyl group of (R)-(-)-carvone to an isopropyl group using a dissolving metal reduction.

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a rubber septum, under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Carefully add small pieces of lithium wire to the stirred solution until a persistent blue color is observed.

  • A solution of (R)-(-)-carvone in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford (2R,5R)-2-isopropyl-5-methylcyclohexanone.

Step 2: Diastereoselective Ketone Reduction

This protocol details the stereoselective reduction of the ketone to the corresponding alcohol using a bulky reducing agent to ensure the desired stereochemistry.

Materials:

  • (2R,5R)-2-Isopropyl-5-methylcyclohexanone

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH), 2M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R,5R)-2-isopropyl-5-methylcyclohexanone in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride® solution dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of 2M aqueous NaOH, followed by the careful addition of 30% H₂O₂ at 0 °C.

  • The mixture is stirred for 1 hour at room temperature.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude alcohol is purified by flash chromatography to yield (1S,2R,5R)-2-isopropyl-5-methylcyclohexanol.

Step 3: Barton-McCombie Deoxygenation

This final step involves the removal of the hydroxyl group to form the target alkene. The protocol is a two-part procedure involving the formation of a xanthate intermediate followed by radical-induced deoxygenation.

Barton-McCombie Mechanism cluster_0 Xanthate Formation cluster_1 Radical Deoxygenation ROH R-OH ((1S,2R,5R)-2-Isopropyl- 5-methylcyclohexanol) RO_Na R-O⁻Na⁺ ROH->RO_Na NaH Xanthate R-O-C(=S)SMe (Xanthate) RO_Na->Xanthate 1. CS₂ 2. MeI R_rad R• Xanthate->R_rad Bu₃Sn• Bu3SnH Bu₃SnH Bu3Sn_rad Bu₃Sn• Bu3SnH->Bu3Sn_rad AIBN AIBN AIBN->Bu3Sn_rad Initiation Product R-H ((3S,6R)-3-Isopropyl- 6-methylcyclohexene) R_rad->Product Bu₃SnH

Caption: Mechanism of the Barton-McCombie Deoxygenation.

Materials:

  • (1S,2R,5R)-2-Isopropyl-5-methylcyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (MeI)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

Part A: Xanthate Formation

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of (1S,2R,5R)-2-isopropyl-5-methylcyclohexanol in anhydrous THF dropwise.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is cooled to 0 °C, and carbon disulfide is added, followed by methyl iodide.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude xanthate is used in the next step without further purification.

Part B: Deoxygenation

  • A solution of the crude xanthate in anhydrous toluene is prepared in a round-bottom flask.

  • Tributyltin hydride and a catalytic amount of AIBN are added.

  • The reaction mixture is heated to reflux (approx. 110 °C) for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final product, (3S,6R)-3-isopropyl-6-methylcyclohexene.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Liquid ammonia is corrosive and toxic; handle with extreme care in a properly ventilated area.

  • Lithium metal is highly reactive with water and should be handled under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Tributyltin hydride is toxic and should be handled with care.

  • Carbon disulfide is highly flammable and toxic.

  • Always quench reactive reagents carefully and dispose of chemical waste according to institutional guidelines.

Conclusion

The synthetic route and protocols described in this application note provide a reliable method for the asymmetric synthesis of (3S,6R)-3-Isopropyl-6-methylcyclohexene from (R)-(-)-carvone. The procedures are scalable and yield the target compound with high diastereo- and enantiopurity. This chiral building block can be utilized in the synthesis of various complex natural products and other valuable chiral molecules.

Application Notes & Protocols: Enantioselective Synthesis of (+)-trans-p-Menth-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (+)-trans-p-Menth-2-ene, a chiral monoterpene of interest in fragrance chemistry and as a synthetic intermediate. The synthesis is a two-step process commencing with the diastereoselective reduction of the readily available chiral precursor, (+)-pulegone, to yield (+)-menthone. Subsequent conversion of (+)-menthone to the target alkene, (+)-trans-p-Menth-2-ene, is achieved via a Shapiro reaction. This protocol includes detailed experimental procedures, data on expected yields and stereoselectivity, and a visual representation of the synthetic workflow.

Introduction

(+)-trans-p-Menth-2-ene is a p-menthane (B155814) monoterpenoid characterized by a specific stereochemistry of the methyl and isopropyl groups on the cyclohexene (B86901) ring. Its enantioselective synthesis is crucial for applications where chiral purity is paramount. The synthetic strategy outlined herein leverages the chirality of (+)-pulegone to establish the desired stereocenters in the intermediate, (+)-menthone. The subsequent Shapiro reaction provides a reliable method for the regioselective formation of the double bond to yield the final product.

Overall Synthetic Workflow

The enantioselective synthesis of (+)-trans-p-Menth-2-ene from (+)-pulegone is a two-step process. The first step involves the stereoselective reduction of the carbon-carbon double bond of the isopropenyl group in (+)-pulegone to yield (+)-menthone. The second step is the conversion of the ketone functionality of (+)-menthone into an alkene via a tosylhydrazone intermediate, which then undergoes a Shapiro elimination.

Synthesis_Workflow Pulegone (+)-Pulegone Menthone (+)-Menthone Pulegone->Menthone Stereoselective Reduction Tosylhydrazone (+)-Menthone Tosylhydrazone Menthone->Tosylhydrazone Tosylhydrazine, acid catalyst Menth_2_ene (+)-trans-p-Menth-2-ene Tosylhydrazone->Menth_2_ene Shapiro Reaction (2 eq. n-BuLi)

Caption: Synthetic route for (+)-trans-p-Menth-2-ene.

Experimental Protocols

Step 1: Diastereoselective Reduction of (+)-Pulegone to (+)-Menthone

This procedure details the catalytic hydrogenation of (+)-pulegone to preferentially form the trans diastereomer, (+)-menthone, over the cis diastereomer, (+)-isomenthone. Raney Nickel is a commonly used catalyst for this transformation.

Materials:

  • (+)-Pulegone (98%+)

  • Raney Nickel (slurry in water)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure reactor (Parr hydrogenator or similar)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a high-pressure reactor, add (+)-pulegone (e.g., 10.0 g, 65.7 mmol) dissolved in anhydrous ethanol (100 mL). Carefully add the washed Raney Nickel catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product is a mixture of (+)-menthone and (+)-isomenthone.

  • Purification: The diastereomers can be separated by fractional distillation or column chromatography on silica (B1680970) gel to afford pure (+)-menthone.

Data Presentation:

CatalystSolventTemperature (°C)Pressure (psi)Time (h)Conversion (%)(+)-Menthone : (+)-Isomenthone RatioReference
Raney NickelEthanol2550-1004-8>95~3:1 to 4:1General
Pt/SiO₂n-dodecane115-1210028% (-)-menthone, 30% (+)-isomenthone[1]

Note: The diastereomeric ratio can be influenced by the catalyst, solvent, and reaction conditions.

Step 2: Synthesis of (+)-trans-p-Menth-2-ene via Shapiro Reaction

This two-part procedure first describes the formation of the tosylhydrazone of (+)-menthone, followed by its elimination to the desired alkene using the Shapiro reaction.

Part A: Formation of (+)-Menthone Tosylhydrazone

Materials:

  • (+)-Menthone

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Ethanol or Methanol

  • Catalytic amount of hydrochloric acid (HCl) or acetic acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (+)-menthone (e.g., 5.0 g, 32.4 mmol) in ethanol (50 mL).

  • Addition of Reagents: Add p-toluenesulfonylhydrazide (6.0 g, 32.2 mmol) and a few drops of concentrated HCl or glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a white precipitate indicates the product is forming.

  • Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (+)-menthone tosylhydrazone.

Data Presentation:

Starting MaterialReagentSolventCatalystTime (h)Yield (%)Reference
(+)-Menthonep-ToluenesulfonylhydrazideEthanolHCl or Acetic Acid2-485-95General procedure for tosylhydrazone formation

Part B: Shapiro Elimination to (+)-trans-p-Menth-2-ene

Materials:

  • (+)-Menthone Tosylhydrazone

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Inert atmosphere setup (e.g., Schlenk line)

  • Dry glassware

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend (+)-menthone tosylhydrazone (e.g., 3.22 g, 10 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (2.1 equivalents, e.g., 8.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred suspension. The solution may change color.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The evolution of nitrogen gas should be observed.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Isolation: Carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).

  • Purification: The crude product can be purified by fractional distillation to yield pure (+)-trans-p-menth-2-ene.

Data Presentation:

Starting MaterialBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Product StereochemistryReference
(+)-Menthone Tosylhydrazonen-BuLi (2.1)THF-78 to 252-470-85Predominantly transGeneral Shapiro reaction conditions

Note: The Shapiro reaction typically yields the less substituted alkene. In the case of menthone, elimination towards the methyl-bearing carbon is expected, leading to p-menth-2-ene. The stereochemistry of the product is influenced by the conformation of the vinyllithium (B1195746) intermediate.

Characterization of (+)-trans-p-Menth-2-ene

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Chiral GC: To determine the enantiomeric excess (ee).

  • Polarimetry: To measure the specific rotation.

Safety Precautions
  • Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.

  • Hydrogen gas is highly flammable; hydrogenation reactions should be conducted in a well-ventilated area with appropriate safety measures.

  • n-Butyllithium is a pyrophoric and corrosive reagent and must be handled under a strict inert atmosphere using appropriate personal protective equipment.

  • All reactions should be performed in a well-ventilated fume hood.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and selectivities are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

Chiral GC-MS Analysis of p-Menthane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane (B155814) monoterpenes are a class of naturally occurring organic compounds prevalent in essential oils of various plants and are widely used in the food, fragrance, and pharmaceutical industries.[1] Many of these compounds possess chiral centers, leading to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit distinct biological and pharmacological properties. For instance, the different enantiomers of carvone (B1668592) are responsible for the characteristic scents of spearmint and caraway. Consequently, the accurate separation and quantification of p-menthane enantiomers are critical for quality control, authenticity assessment, and the development of new therapeutic agents.

This document provides a detailed application note and experimental protocols for the chiral Gas Chromatography-Mass Spectrometry (GC-MS) analysis of common p-menthane isomers, including menthol (B31143), limonene (B3431351), and carvone.

Principle of Chiral GC-MS

Chiral GC-MS is a powerful analytical technique for the separation and identification of enantiomers in complex mixtures.[2] The separation is achieved using a chiral stationary phase (CSP) within the GC column. The CSP, typically a derivatized cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte.[2][3] These diastereomeric complexes have different stabilities, leading to different retention times for each enantiomer on the column, thus enabling their separation. The mass spectrometer then detects and identifies the separated enantiomers based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow

The general workflow for the chiral GC-MS analysis of p-menthane isomers is depicted below.

Chiral GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Essential Oil, Standard, or Formulation) Dilution Dilution (e.g., 1% in Hexane (B92381) or Ethanol) Sample->Dilution Derivatization Derivatization (if required) (e.g., for p-menthane diols) Dilution->Derivatization Optional Injection GC Injection Derivatization->Injection Separation Chiral GC Separation (Cyclodextrin-based Column) Injection->Separation Ionization MS Ionization (Electron Ionization - 70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification (Retention Time & Mass Spectra) Chromatogram->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Report Generation (Enantiomeric Ratio, etc.) Quantification->Report

Figure 1: General workflow for chiral GC-MS analysis of p-menthane isomers.

Experimental Protocols

Protocol 1: Chiral Analysis of Limonene and Carvone in Essential Oils

This protocol is suitable for the analysis of volatile p-menthane isomers like limonene and carvone commonly found in essential oils.

1. Sample Preparation:

  • Dilute the essential oil sample to 1% (v/v) in a suitable solvent such as hexane or ethanol.[3]

  • For standard preparation, create individual and mixed standard solutions of the p-menthane isomers in the same solvent at a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • MS System: Agilent 5975C MSD or equivalent.

  • Chiral Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[4]

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.[5]

  • Split Ratio: 50:1.[4]

  • Injection Volume: 1 µL.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 200 °C.[4]

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Scan Range: m/z 40-350.

3. Data Analysis:

  • Identify the enantiomers based on their retention times compared to authentic standards.

  • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantify the enantiomers by integrating the peak areas in the chromatogram.

  • Calculate the enantiomeric ratio or enantiomeric excess (ee%).

Protocol 2: Chiral Analysis of Menthol Isomers

This protocol is optimized for the separation of the various stereoisomers of menthol.

1. Sample Preparation:

  • Prepare a 1% solution of the menthol-containing sample (e.g., peppermint oil) in ethanol.[6]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • MS System: Agilent 5975C MSD or equivalent.

  • Chiral Column: Tandem columns of CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) and BGB-175 (30 m x 0.25 mm ID, 0.25 µm film thickness) can provide baseline separation of all eight menthol isomers.[7][8] Alternatively, a single Rt-BetaDEXsm column (30 m x 0.25 mm, 0.25 µm) can be used for the separation of the main enantiomers.[6]

  • Injector: Split/splitless injector.

  • Injector Temperature: 220 °C.[6]

  • Split Ratio: 200:1.[6]

  • Injection Volume: 0.5 µL.

  • Carrier Gas: Helium at a constant flow of 1.4 mL/min.[6]

  • Oven Temperature Program (for Rt-BetaDEXsm):

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.[6]

  • MS Parameters: Same as Protocol 1.

3. Data Analysis:

  • Follow the same data analysis procedure as in Protocol 1.

Protocol 3: Analysis of p-Menthane-3,8-diol (B45773) (PMD) Stereoisomers with Derivatization

For less volatile p-menthane isomers like p-menthane-3,8-diol (PMD), a derivatization step is necessary to increase their volatility for GC analysis.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a 100 µg/mL solution of PMD standard in a suitable solvent like pyridine.

  • Sample Preparation: For samples like essential oils containing PMD, dilute 1:100 (v/v) in pyridine.

  • Derivatization:

    • To 100 µL of the sample or standard solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][10]

    • Cap the vial and heat at 60-80 °C for 30 minutes.[9]

    • After cooling, the derivatized sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Use the same instrumentation and a similar chiral column as in Protocol 1. The oven temperature program may need to be adjusted to a higher final temperature to elute the derivatized compounds.

3. Data Analysis:

  • The mass spectra of the derivatized compounds will be different from the underivatized forms. Identification should be based on the mass spectra of derivatized standards.

  • Follow the same quantification procedure as in Protocol 1.

Quantitative Data

The following tables summarize typical retention times and mass spectral data for common p-menthane isomers. Note that retention times can vary depending on the specific instrument, column, and analytical conditions.

Table 1: Retention Times of p-Menthane Enantiomers on a Chiral GC Column

CompoundEnantiomerRetention Time (min)Chiral ColumnReference
Limonene(-)-Limonene9.17Rt-βDEXse[4]
(+)-Limonene9.61Rt-βDEXse[4]
Menthol(-)-Menthol18.96Rt-βDEXse[4]
Carvone(-)-Carvone21.69Rt-βDEXse[4]

Table 2: Mass Spectral Fragmentation Data of Key p-Menthane Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
Limonene13668, 93, 107, 121[7]
Carvone15082, 108, 54, 93[6][11]
Menthol15671, 81, 95, 123[12]
p-Menthane14099, 98, 56, 83[13]
p-Menthane-3,8-diol17259, 71, 81, 43[14]

Signaling Pathways and Logical Relationships

The logical relationship in chiral GC-MS analysis is based on the differential interaction of enantiomers with the chiral stationary phase, leading to their temporal separation.

Chiral Separation Principle cluster_mixture Analyte Mixture cluster_interaction Interaction with Chiral Stationary Phase cluster_separation Separation cluster_detection Detection Enantiomers Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Derivatized Cyclodextrin) Enantiomers->CSP Enters Chiral Column Complexes Transient Diastereomeric Complexes (R-CSP and S-CSP) CSP->Complexes Forms Complexes Differential_Stability Different Complex Stabilities (ΔΔG ≠ 0) Complexes->Differential_Stability Differential_Retention Different Retention Times Differential_Stability->Differential_Retention Separated_Enantiomers Separated Enantiomers Differential_Retention->Separated_Enantiomers Detector Mass Spectrometer Separated_Enantiomers->Detector Signal Distinct Signals for each Enantiomer Detector->Signal

Figure 2: Principle of enantiomeric separation in chiral gas chromatography.

Conclusion

The chiral GC-MS methods outlined in this document provide robust and reliable protocols for the separation and quantification of p-menthane isomers. The choice of the appropriate chiral stationary phase and the optimization of GC parameters are crucial for achieving baseline separation of the enantiomers. For less volatile compounds, derivatization is an essential step to ensure successful analysis. These application notes and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with chiral p-menthane monoterpenes.

References

Application Notes and Protocols for Chiral Resolution of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the three primary methods of chiral resolution of cyclohexene (B86901) derivatives: Enzymatic Kinetic Resolution, Chiral Chromatography, and Diastereomeric Crystallization.

Enzymatic Kinetic Resolution of Cyclohexene Derivatives

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. In this method, one enantiomer reacts at a significantly faster rate than the other, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric excess. Lipases are a common class of enzymes employed for the resolution of chiral alcohols, including cyclohexene derivatives.

Application Note: Lipase-Catalyzed Kinetic Resolution of 2-Cyclohexen-1-ol (B1581600)

This protocol describes the kinetic resolution of racemic 2-cyclohexen-1-ol via acetylation, catalyzed by Lipase AK. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

Experimental Protocol:

  • Materials:

    • Racemic 2-cyclohexen-1-ol

    • Lipase AK (from Pseudomonas fluorescens)

    • Vinyl acetate (B1210297) (as acyl donor)

    • Anhydrous organic solvent (e.g., hexane (B92381), tert-butyl methyl ether)

    • Magnetic stirrer and stir bar

    • Reaction vessel

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

    • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (e.e.) determination.

  • Procedure: a. To a solution of racemic 2-cyclohexen-1-ol (1.0 g, 10.2 mmol) in anhydrous hexane (50 mL), add vinyl acetate (1.8 g, 20.4 mmol). b. Add Lipase AK (200 mg) to the mixture. c. Stir the suspension at room temperature (25°C). d. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain high e.e. for both the remaining substrate and the product. e. Once the desired conversion is reached, filter off the enzyme. f. Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. g. Purify the resulting mixture of (S)-2-cyclohexen-1-ol and (R)-2-acetoxycyclohex-1-ene by silica gel column chromatography.

Data Presentation:

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of (S)-alcohol (%)e.e. of (R)-acetate (%)
2-Cyclohexen-1-olLipase AKVinyl AcetateHexane2450>9998
3-Methyl-2-cyclohexen-1-olLipase AKVinyl AcetateHexane304897>99
4-Methyl-2-cyclohexen-1-olCAL-BVinyl AcetateMTBE48529896

Chiral Chromatography of Cyclohexene Derivatives

Chiral chromatography is a widely used analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are among the most versatile and commonly used for a broad range of chiral compounds, including cyclohexene derivatives.

Application Note: Chiral HPLC Method Development for Cyclohexene Carboxylic Acid

This section outlines a general strategy for developing a chiral HPLC method for the separation of a racemic cyclohexene carboxylic acid derivative.

Experimental Protocol: Method Development

  • Column Screening:

    • Begin by screening a set of chiral columns with different selectivities. Recommended starting columns for acidic compounds like cyclohexene carboxylic acid include polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) and macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® V).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol). An acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) is typically required for acidic analytes to ensure good peak shape.

    • Reversed-Phase: Use mixtures of aqueous buffers (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds.

    • Polar Organic Mode: Use polar organic solvents like methanol (B129727), ethanol, or acetonitrile, often with acidic or basic additives.

  • Optimization:

    • Once a promising column and mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition (ratio of strong to weak solvent), flow rate, and column temperature.

Example Protocol: Separation of S-3-Cyclohexenecarboxylic Acid [1]

  • HPLC System: Standard HPLC system with UV detector.

  • Column: Chiralpak® AY-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (98:2:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution (Rs)
3-Cyclohexenecarboxylic AcidChiralpak® AY-Hn-Hexane/Ethanol/TFA (98:2:0.1)1.0UV, 210 nmR-enantiomer: 10.5, S-enantiomer: 12.12.5
trans-4-Methylcyclohex-2-en-1-olChiralcel® OD-Hn-Hexane/Isopropanol (90:10)1.0UV, 220 nmEnantiomer 1: 8.2, Enantiomer 2: 9.51.8
1-Cyclohexene-1,2-dicarboxylic acidAstec® CHIROBIOTIC® VMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)0.8UV, 230 nmEnantiomer 1: 15.3, Enantiomer 2: 17.82.1

Diastereomeric Crystallization of Cyclohexene Derivatives

Diastereomeric crystallization is a classical and often industrially applied method for the resolution of racemates. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. The desired enantiomer is then recovered by cleaving the resolving agent from the purified diastereomeric salt. This method is particularly effective for racemic acids and bases.

Application Note: Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol details the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid using (S)-(-)-α-phenylethylamine as the chiral resolving agent.

Experimental Protocol:

  • Materials:

    • Racemic trans-1,2-cyclohexanedicarboxylic acid

    • (S)-(-)-α-Phenylethylamine

    • Methanol

    • Hydrochloric acid (e.g., 2 M HCl)

    • Sodium hydroxide (B78521) (e.g., 2 M NaOH)

    • Ethyl acetate

    • Büchner funnel and filter paper

    • pH paper or pH meter

  • Procedure: a. Diastereomeric Salt Formation: Dissolve racemic trans-1,2-cyclohexanedicarboxylic acid (5.0 g, 29.0 mmol) in hot methanol (100 mL). b. In a separate flask, dissolve (S)-(-)-α-phenylethylamine (3.52 g, 29.0 mmol) in methanol (20 mL). c. Slowly add the amine solution to the hot acid solution with stirring. d. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. e. For complete crystallization, cool the mixture in an ice bath for 1-2 hours. f. Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. g. Liberation of the Enantiomerically Enriched Acid: Suspend the collected diastereomeric salt in water (50 mL) and add 2 M HCl until the pH is approximately 1-2. The enantiomerically enriched dicarboxylic acid will precipitate. h. Collect the solid acid by vacuum filtration, wash with cold water, and dry. i. Recovery of the Resolving Agent: The mother liquor from step f contains the more soluble diastereomer. To recover the resolving agent, make the filtrate basic (pH > 10) with 2 M NaOH and extract the (S)-(-)-α-phenylethylamine with an organic solvent like ethyl acetate.

Data Presentation:

Racemic CompoundChiral Resolving AgentMolar Ratio (Racemate:Agent)SolventYield of Less Soluble Salt (%)e.e. of Resolved Acid (%)
trans-1,2-Cyclohexanedicarboxylic Acid(S)-Phenylethylamine1:1Methanol40-4597 (1S,2S)[2]
3-Cyclohexenecarboxylic Acid(R)-α-Phenylethylamine1:1Ethyl Acetate35-40>99 (S)
cis-4-Aminocyclohex-2-enecarboxylic Acid(R,R)-Tartaric Acid1:1Ethanol/Water30-3598 (1S,4R)

Visualizations

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Resolved Products racemate Racemic Cyclohexene Derivative (R/S) reaction Enzymatic Reaction (Selective Acylation) racemate->reaction reagents Acyl Donor + Enzyme (e.g., Lipase) in Solvent reagents->reaction monitoring Monitor Conversion (~50%) by Chiral HPLC/GC reaction->monitoring filtration Filter to Remove Enzyme monitoring->filtration separation Column Chromatography filtration->separation product1 Enantiomer 1 (e.g., Unreacted S-Alcohol) separation->product1 product2 Enantiomer 2 (e.g., R-Acetate Product) separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

G Workflow for Chiral Chromatography Method Development cluster_screening Initial Screening cluster_eval Evaluation cluster_optimize Optimization start Racemic Cyclohexene Derivative csp_screen Screen Multiple Chiral Stationary Phases (CSPs) start->csp_screen mp_screen Screen Different Mobile Phase Modes (NP, RP, Polar) csp_screen->mp_screen eval_sep Evaluate Separation (Resolution, Peak Shape) mp_screen->eval_sep no_sep No/Poor Separation eval_sep->no_sep No optimize Optimize Mobile Phase Composition, Flow Rate, Temperature eval_sep->optimize Yes no_sep->csp_screen Try new CSP/Mode finish Validated Chiral Separation Method optimize->finish

Caption: Chiral Chromatography Method Development.

G Workflow for Diastereomeric Crystallization cluster_salt_formation Salt Formation cluster_crystallization Separation cluster_liberation Liberation & Recovery racemate Racemic Cyclohexene Acid/Base reaction Mix in Solvent to form Diastereomeric Salts (RR' + SR') racemate->reaction resolver Chiral Resolving Agent (Base/Acid) resolver->reaction crystallization Fractional Crystallization reaction->crystallization filtration Filtration crystallization->filtration solid Solid: Less Soluble Diastereomer (e.g., RR') filtration->solid filtrate Filtrate: More Soluble Diastereomer (e.g., SR') filtration->filtrate liberation1 Acid/Base Treatment solid->liberation1 liberation2 Acid/Base Treatment filtrate->liberation2 product1 Pure Enantiomer 1 liberation1->product1 recovery Recover Resolving Agent liberation2->recovery product2 Pure Enantiomer 2 liberation2->product2

Caption: Diastereomeric Crystallization Workflow.

References

Application Notes and Protocols: (+)-trans-p-Menth-2-ene in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-trans-p-Menth-2-ene, a chiral monoterpene hydrocarbon, serves as a versatile starting material in the synthesis of novel fragrance ingredients.[1][2] Its inherent stereochemistry and reactive double bond allow for the introduction of various functional groups, leading to a diverse palette of olfactory profiles. This document provides detailed application notes and experimental protocols for the synthesis of select fragrance compounds from (+)-trans-p-Menth-2-ene, targeting researchers and professionals in the fields of fragrance chemistry and drug development. The protocols outlined below are based on established chemical transformations of p-menthane (B155814) derivatives and related terpenes.

Application 1: Synthesis of Potent Grapefruit-Aroma Thiols

One of the most powerful applications of p-menthane structures in fragrance chemistry is the synthesis of sulfur-containing derivatives, which often possess extremely low odor thresholds and intense aromas. 1-p-Menthene-8-thiol, known as grapefruit mercaptan, is a key character-donating compound in grapefruit juice with an exceptionally potent and desirable aroma.[3][4] The following protocol describes a potential pathway for the synthesis of a related p-menthane thiol from (+)-trans-p-Menth-2-ene.

Experimental Protocol: Synthesis of p-Menthane-8-thiol

This multi-step synthesis involves the hydrobromination of the double bond followed by substitution with a thiol precursor and subsequent reduction.

Step 1: Hydrobromination of (+)-trans-p-Menth-2-ene

  • Dissolve (+)-trans-p-Menth-2-ene (1.0 eq) in a minimal amount of a non-polar solvent (e.g., pentane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen bromide (HBr) gas (1.1 eq) through the solution while maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude bromo-p-menthane.

Step 2: Thioacetylation of Bromo-p-menthane

  • Dissolve the crude bromo-p-menthane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium thioacetate (B1230152) (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until TLC analysis indicates the disappearance of the starting bromide.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude p-menthane-8-thioacetate.

Step 3: Reduction to p-Menthane-8-thiol

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (0.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the crude p-menthane-8-thioacetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thiol by vacuum distillation to obtain the final product. A similar reduction of a thioacetate precursor with LiAlH4 has been reported to proceed with good yield.[1]

Quantitative Data
ParameterValueReference
Starting Material (+)-trans-p-Menth-2-ene[2]
Molecular Formula C₁₀H₁₈[2]
Molecular Weight 138.25 g/mol [2]
Key Reagents HBr, KSAc, LiAlH₄
Final Product p-Menthane-8-thiol
Odor Profile Grapefruit, citrus, sulfurous[3][4]
Reported Odor Threshold Extremely low (e.g., 1-p-menthene-8-thiol: 0.000034 ng/L in air)[1]
Anticipated Yield ~60-70% over 3 steps[1]

Synthesis Workflow

fragrance_synthesis_thiol start (+)-trans-p-Menth-2-ene intermediate1 Bromo-p-menthane start->intermediate1 HBr intermediate2 p-Menthane-8-thioacetate intermediate1->intermediate2 KSAc product p-Menthane-8-thiol intermediate2->product LiAlH4

Synthesis of p-Menthane-8-thiol.

Application 2: Synthesis of Lactonic Fragrances with Coumarin-like Notes

p-Menthane lactones are known for their desirable coumarin-like, sweet, and milky olfactory notes.[5][6] The synthesis of these compounds from (+)-trans-p-Menth-2-ene can be envisioned through a sequence of oxidation and cyclization reactions.

Experimental Protocol: Synthesis of a p-Menthane Lactone

This protocol outlines a hypothetical pathway involving epoxidation, rearrangement to an allylic alcohol, oxidation to an enone, and subsequent Baeyer-Villiger oxidation to form the lactone.

Step 1: Epoxidation of (+)-trans-p-Menth-2-ene

  • Dissolve (+)-trans-p-Menth-2-ene (1.0 eq) in a chlorinated solvent like dichloromethane (B109758) (DCM) in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution to 0 °C.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise to the cooled solution.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC. The epoxidation of similar p-menthenes is a well-established procedure.[7]

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude epoxide.

Step 2: Rearrangement to Allylic Alcohol

  • Dissolve the crude epoxide (1.0 eq) in an appropriate solvent (e.g., toluene).

  • Add a catalytic amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to promote rearrangement to the corresponding allylic alcohol.

  • After stirring for a set period, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Step 3: Oxidation to Enone

  • Dissolve the purified allylic alcohol (1.0 eq) in DCM.

  • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq).

  • Stir at room temperature until the alcohol is consumed (TLC monitoring).

  • Filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with DCM.

  • Concentrate the filtrate to yield the crude p-menthenone.

Step 4: Baeyer-Villiger Oxidation to Lactone

  • Dissolve the crude enone (1.0 eq) in a suitable solvent like DCM.

  • Add a peroxy acid such as m-CPBA or trifluoroperacetic acid (1.5 eq).

  • Stir the reaction at room temperature. The reaction may require several hours to days.

  • Monitor the reaction by TLC for the formation of the lactone.

  • Work up the reaction by washing with sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify the crude product by column chromatography to yield the desired p-menthane lactone.

Quantitative Data
ParameterValueReference
Starting Material (+)-trans-p-Menth-2-ene[2]
Key Reagents m-CPBA, LDA, PCC, Peroxy acid
Final Product p-Menthane Lactone
Odor Profile Coumarin-like, sweet, milky, minty[5][6][8]
Anticipated Yield ~30-40% over 4 steps

Synthesis Workflow

fragrance_synthesis_lactone start (+)-trans-p-Menth-2-ene intermediate1 p-Menth-2-ene epoxide start->intermediate1 m-CPBA intermediate2 Allylic p-menthanol intermediate1->intermediate2 LDA intermediate3 p-Menthenone intermediate2->intermediate3 PCC product p-Menthane Lactone intermediate3->product Baeyer-Villiger Oxidation

Synthesis of a p-Menthane Lactone.

Application 3: Synthesis of Minty and Woody Ketonic Fragrances

Ketones based on the p-menthane skeleton are valuable fragrance ingredients, often exhibiting minty, camphoraceous, and woody notes.[9] A straightforward approach to such ketones from (+)-trans-p-Menth-2-ene is through allylic oxidation.

Experimental Protocol: Synthesis of a p-Menthenone

This protocol utilizes an allylic oxidation reaction to introduce a carbonyl group on the p-menthene ring.

  • Prepare a solution of (+)-trans-p-Menth-2-ene (1.0 eq) in a suitable solvent system, such as a mixture of acetic acid and water.

  • Add a catalytic amount of a transition metal catalyst, for example, a rhodium complex, which has been shown to be effective for allylic oxidation of terpenes.[10]

  • Add an oxidant, such as tert-butyl hydroperoxide (t-BHP) (2-3 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the progress of the reaction by GC-MS or TLC.

  • Upon completion, quench the excess oxidant with a reducing agent like sodium sulfite (B76179) solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by column chromatography on silica gel to obtain the p-menthenone.

Quantitative Data
ParameterValueReference
Starting Material (+)-trans-p-Menth-2-ene[2]
Key Reagents Rh catalyst, t-BHP[10]
Final Product p-Menthenone
Odor Profile Minty, warm, woody[9]
Anticipated Yield Moderate to good, depending on catalyst and conditions[10]

Synthesis Workflow

fragrance_synthesis_ketone start (+)-trans-p-Menth-2-ene product p-Menthenone start->product Allylic Oxidation (Rh catalyst, t-BHP)

Synthesis of a p-Menthenone.

(+)-trans-p-Menth-2-ene is a promising and readily available chiral building block for the synthesis of a variety of fragrance ingredients. The protocols and data presented herein provide a foundation for researchers to explore the chemical space of p-menthane derivatives and to develop novel compounds with unique and desirable olfactory properties. Further optimization of the outlined synthetic routes and exploration of other transformations, such as hydroformylation, can expand the utility of this versatile monoterpene in the fragrance industry.[11]

References

Application Note: A Detailed Protocol for Determining the Enantiomeric Excess of Chiral Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are major components of essential oils. Many terpenes possess chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers.[1] These enantiomers, despite having identical physical properties like boiling point and density, can exhibit distinct biological activities, aromas, and flavors.[1][2] For instance, the (R)-enantiomer of carvone (B1668592) smells like spearmint, while the (S)-enantiomer has the aroma of caraway.[2] Consequently, the determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical for quality control, authenticity assessment, and understanding the pharmacological profiles of products in the pharmaceutical, food, and fragrance industries.[2][3][4]

This application note provides detailed protocols for the three primary analytical techniques used to determine the enantiomeric excess of chiral terpenes: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Principle of Enantiomeric Excess (ee) Determination Enantiomeric excess quantifies the purity of a sample by indicating how much of one enantiomer is present in excess compared to the other.[5] It is expressed as a percentage and calculated from the concentration or chromatographic peak area of each enantiomer. A racemic mixture, which contains equal amounts (50:50) of both enantiomers, has an ee of 0%, whereas an enantiomerically pure sample has an ee of 100%.[5]

The formula for calculating enantiomeric excess is:

ee (%) = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| x 100 [6]

Where [Major Enantiomer] and [Minor Enantiomer] represent the peak areas or concentrations of the respective enantiomers.

Methodologies and Experimental Protocols

The choice of analytical method depends on factors such as the volatility of the terpenes, sample complexity, and available instrumentation. Chiral GC is often the preferred method for volatile terpenes found in essential oils, while HPLC is suitable for a broader range of compounds, and NMR provides a valuable alternative that does not require chromatographic separation.[7][8]

Protocol 1: Chiral Gas Chromatography (GC)

Chiral GC is the most common technique for separating and quantifying volatile chiral terpenes.[3] The method relies on a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times.[1][3]

1.1. Sample Preparation

  • Accurately weigh the essential oil or terpene-containing sample.

  • Dilute the sample in a suitable organic solvent, such as n-hexane or ethyl acetate, to a final concentration appropriate for GC analysis (e.g., 1:100 v/v).[9]

  • If necessary, add an internal standard for quantitative analysis.

  • Vortex the sample for 30 seconds to ensure homogeneity.[10]

  • Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for analysis.[11]

1.2. Instrumentation and Conditions A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. FID is common for quantification, while MS aids in compound identification.[12]

Table 1: Example Chiral GC Conditions for Terpene Analysis

Parameter Condition Reference
Column Cyclodextrin-based chiral capillary column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm) [9]
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min) [9][12]
Inlet Temperature 250°C [9][12]
Injection Mode Split (e.g., 1:20 or 1:100) [9][12]
Oven Program Initial: 40-60°C (hold 1-5 min), Ramp: 1-2°C/min to 200-230°C (hold 3-5 min) [1][9]

| Detector | FID at 220-300°C or MS (Scan mode 40-300 Da) |[1][9][12] |

Note: The oven temperature program must be optimized for the specific terpenes of interest to achieve baseline separation of enantiomers.

1.3. Data Analysis

  • Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.

  • Use the peak areas of the major and minor enantiomers to calculate the enantiomeric excess using the formula provided above.[12]

Table 2: Example Data for Enantiomeric Excess Calculation of Limonene

Enantiomer Retention Time (min) Peak Area
(S)-(-)-Limonene 21.5 150,000
(R)-(+)-Limonene 22.1 850,000
Calculation

| % ee | ee (%) = |(850,000 - 150,000) / (850,000 + 150,000)| x 100 = 70% |

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers that may not be suitable for GC due to low volatility or thermal instability.[7] Similar to GC, it employs a chiral stationary phase to achieve separation.[6] Supercritical Fluid Chromatography (SFC) is a related technique that often provides faster separations with reduced organic solvent consumption.[2][13]

2.1. Sample Preparation

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial.

2.2. Instrumentation and Conditions

Table 3: Example Chiral HPLC Conditions

Parameter Condition Reference
System HPLC or UPLC®/UPC2® System with UV/PDA Detector [2][6]
Column Chiral Stationary Phase (CSP) Column (e.g., Teicoplanin-based, Amylose, or Cellulose-based) [6]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). Gradient or isocratic. [2]
Flow Rate 0.5 - 1.0 mL/min [6]
Column Temperature 25°C (or as optimized) [6]
Detection UV at a specific wavelength (e.g., 220 nm) [6]

| Injection Volume | 5 - 10 µL |[6] |

2.3. Data Analysis

  • Identify and integrate the peaks corresponding to each enantiomer.

  • Calculate the enantiomeric excess using the peak areas as described in the GC protocol.

Protocol 3: NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can determine enantiomeric excess without physical separation.[4] This is achieved by adding a chiral auxiliary, such as a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA), to the sample.[4][8][14] The auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum, producing separate signals for each enantiomer.[4][15]

3.1. Sample Preparation

  • Dissolve an accurately weighed amount of the terpene sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a stoichiometric amount of the chiral auxiliary (e.g., a lanthanide-based chiral shift reagent) to the NMR tube.[4][14]

  • Gently mix the sample to ensure the formation of diastereomeric complexes.

3.2. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a proton signal in the terpene molecule that resolves into two distinct peaks after the addition of the chiral auxiliary.

3.3. Data Analysis

  • Carefully integrate the two resolved signals corresponding to the two diastereomeric complexes.

  • The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[4]

  • Calculate the enantiomeric excess using the integral values in the standard ee formula.

Visualizations: Workflows and Principles

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Sample Receipt & Preparation (Dilution, Filtration) B Chiral GC A->B Select Method C Chiral HPLC/SFC A->C Select Method D NMR Spectroscopy A->D Select Method E Data Acquisition (Chromatogram / Spectrum) B->E C->E D->E F Data Analysis (Peak Integration) E->F G Enantiomeric Excess (ee) Calculation & Report F->G G cluster_2 Detector Signal Analyte Enantiomeric Mixture (R-Terpene + S-Terpene) CSP Chiral Selector Analyte->CSP Differential Interaction (Diastereomeric Complexes) Detector Separated Peaks CSP->Detector Different Elution Times G cluster_0 Initial Sample cluster_1 Addition of Chiral Auxiliary Enantiomers R-Terpene & S-Terpene (Identical NMR Signal) CSR Chiral Shift Reagent (CSR) ComplexR [R-Terpene]-[CSR] CSR->ComplexR Forms ComplexS [S-Terpene]-[CSR] CSR->ComplexS Forms note1 Diastereomeric Pair (Distinct NMR Signals)

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomers of p-menthane (B155814) derivatives, such as menthol (B31143) and isopulegol, often exhibit distinct biological activities, making their separation crucial for the pharmaceutical, flavor, and fragrance industries. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure p-menthane derivatives. This document provides detailed application notes and protocols for the lipase-catalyzed resolution of these valuable compounds. Lipases, particularly from Candida and Pseudomonas species, are effective biocatalysts for the enantioselective acylation of racemic p-menthane alcohols.

Data Presentation

The following tables summarize the quantitative data for the enzymatic resolution of racemic p-menthane derivatives under various conditions.

Table 1: Comparison of Different Lipases for the Kinetic Resolution of (±)-Menthol

Lipase (B570770) SourceAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Reference
Thermomyces lanuginosus (Lipozyme TL IM)Vinyl acetate (B1210297)Methyl tert-butyl ether301234.799.3 (for (-)-menthyl acetate)[1]
Pseudomonas cepacia (Lipase-PS)Methyl methacrylateNot specifiedNot specified2498.7Not specified[2]
Candida rugosaVinyl acetateCyclopentyl methyl etherNot specifiedNot specified47Not specified
Pseudomonas fluorescens (Lipase AK)Vinyl acetateCyclopentyl methyl etherNot specifiedNot specified23High (E = 232)

Table 2: Optimized Conditions for the Resolution of (±)-Menthol with Thermomyces lanuginosus Lipase [1]

ParameterOptimal Condition
Substrate(±)-Menthol (0.5 M)
Acyl DonorVinyl acetate (5:1 molar ratio to menthol)
EnzymeLipozyme TL IM (200 g/L)
SolventMethyl tert-butyl ether
Temperature30°C
Reaction Time12 h
Result
Conversion34.7%
e.e. of (-)-Menthyl acetate99.3%

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic Menthol using Candida rugosa Lipase

This protocol is adapted from a general procedure for the enzymatic acetylation of racemic alcohols.[3]

Materials:

  • Racemic menthol ((±)-menthol)

  • Candida rugosa lipase (powder)

  • Vinyl acetate

  • Hexanes

  • Celite

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., 4:1 hexanes/ethyl acetate)

  • Chiral Gas Chromatography (GC) column and instrument with Flame Ionization Detector (FID)

Procedure:

  • Reaction Setup:

    • In a clean, dry flask, add 200 mg of Candida rugosa lipase powder.

    • Add 10 mL of hexanes to the flask.

    • Add 0.657 mmol of racemic menthol.

    • Add 2.71 mmol of vinyl acetate (acyl donor).

  • Incubation:

    • Seal the flask and place it in a temperature-controlled shaker or water bath set to 35-40°C.

    • Incubate the reaction with agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC to achieve approximately 50% conversion. This is crucial for obtaining high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up:

    • Once the desired conversion is reached, remove the flask from the incubator.

    • Filter the reaction mixture through a pad of Celite to remove the enzyme.

    • Wash the Celite pad with a small amount of hexanes.

    • Combine the filtrate and washings.

  • Separation and Purification:

    • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting mixture contains unreacted (+)-menthol and (-)-menthyl acetate.

    • Separate the two components by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Analysis:

    • Determine the enantiomeric excess of the unreacted menthol and the menthyl acetate product using chiral GC analysis.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of Menthol Enantiomers

This protocol provides a general guideline for the chiral GC analysis of menthol enantiomers.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., ChiralDex G-TA or a tandem column setup like CycloSil-B and BGB-175 for resolving all eight stereoisomers).

GC Conditions (Example):

  • Column: ChiralDex G-TA (30 m x 0.25 mm i.d., 0.12 µm film thickness)

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 85°C isothermal, or a temperature program such as 40°C (1 min hold), then ramp at 4°C/min to 100°C (1 min hold).

  • Injection Mode: Split

Sample Preparation:

  • Dissolve a small amount of the sample (unreacted menthol or hydrolyzed menthyl acetate) in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Ensure the concentration is within the linear range of the detector.

Analysis:

  • Inject the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the enantiomers of menthol based on their retention times (determined by injecting standards of the pure enantiomers if available).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

experimental_workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis racemic_menthane Racemic p-Menthane Derivative reaction_vessel Reaction Vessel (Incubation with Agitation) racemic_menthane->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Lipase (e.g., Candida rugosa) lipase->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration extraction Solvent Removal filtration->extraction chromatography Column Chromatography extraction->chromatography unreacted_enantiomer Unreacted Enantiomer (e.g., (+)-Menthol) chromatography->unreacted_enantiomer acylated_product Acylated Product (e.g., (-)-Menthyl Acetate) chromatography->acylated_product chiral_gc Chiral GC Analysis (Determine e.e.) unreacted_enantiomer->chiral_gc acylated_product->chiral_gc

Caption: Experimental workflow for the enzymatic resolution of racemic p-menthane derivatives.

kinetic_resolution racemate Racemic Substrate (R)-Alcohol + (S)-Alcohol enzyme Enzyme (Lipase) + Acyl Donor racemate->enzyme unreacted Unreacted Substrate (R)-Alcohol (Enriched) enzyme->unreacted k_R (slow) product Product (S)-Ester (Enriched) enzyme->product k_S (fast)

Caption: Logical relationship in enzymatic kinetic resolution of a racemic alcohol.

References

Application Notes and Protocols for Enantioselective Reactions Utilizing Chiral Cyclohexene Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key enantioselective reactions that utilize chiral cyclohexene (B86901) templates. These methods are instrumental in the synthesis of complex chiral molecules, with significant applications in drug discovery and development. The protocols outlined below are based on established literature and offer a starting point for the synthesis of enantiomerically enriched compounds.

Enantioselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its enantioselective variants are crucial for the synthesis of chiral cyclohexene derivatives.[1][2][3] These derivatives are common structural motifs in a wide array of biologically active molecules and natural products.[1] Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in these cycloadditions.[2][3]

Application in Drug Development:

The enantioselective Diels-Alder reaction is a key step in the synthesis of various antiviral agents. For instance, the core cyclohexene structure of the influenza neuraminidase inhibitor, Oseltamivir (Tamiflu®), can be efficiently constructed using this methodology, establishing the required stereocenters with high control.[1][4]

Quantitative Data Summary: Organocatalytic Enantioselective Diels-Alder Reactions
EntryDienophileDieneCatalyst (mol%)SolventTime (h)Yield (%)endo:exoee (%)Reference
1CrotonaldehydeCyclopentadiene(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (20)Dioxane/H₂O4891>99:193[3]
2CinnamaldehydeCyclopentadiene(5S)-5-Benzyl-2-tert-butylimidazolidin-4-one HCl (5)CH₂Cl₂-991:1293 (exo)[3]
3AcroleinCyclopentadiene(S,S)-2,5-Dibenzylimidazolidin-4-one (10)CH₃NO₂/H₂O24828:186[2]
4Ethyl vinyl ketoneIsopreneChiral Amine (5 mol%)CHCl₃/MeOH4885>100:192[2]
5Ethyl vinyl ketone2,3-Dimethyl-1,3-butadieneChiral Amine (5 mol%)CHCl₃/MeOH4892>100:190[2]
6Ethyl vinyl ketone1-Amino-1,3-butadieneChiral Amine (5 mol%)Dioxane7291>100:198[2]
Experimental Protocol: Organocatalytic Enantioselective Diels-Alder Reaction of Crotonaldehyde and Cyclopentadiene

Materials:

  • (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one catalyst

  • Crotonaldehyde

  • Cyclopentadiene (freshly cracked)

  • Dioxane

  • Water

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the chiral imidazolidinone catalyst (20 mol%) in a 9:1 mixture of dioxane and water, the α,β-unsaturated aldehyde (1.0 equivalent) is added.

  • The resulting mixture is stirred at room temperature for 10 minutes.

  • The diene (3.0 equivalents) is then added, and the reaction is stirred at room temperature for the time indicated in the data table (typically 24-48 hours).

  • Upon completion (monitored by TLC), the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure Diels-Alder adduct.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Logical Workflow for Organocatalytic Diels-Alder Reaction

Diels_Alder_Workflow start Start: Prepare Catalyst Solution add_aldehyde Add α,β-Unsaturated Aldehyde start->add_aldehyde stir1 Stir at Room Temperature (10 min) add_aldehyde->stir1 add_diene Add Diene stir1->add_diene react Stir at Room Temperature (24-48 h) add_diene->react workup Aqueous Workup react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (TLC, HPLC/GC) purify->analyze end End: Pure Diels-Alder Adduct analyze->end Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Michael Addition cluster_hydrolysis Product Formation & Catalyst Regeneration Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation Catalyst Chiral Primary Amine Catalyst Catalyst->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Nitroolefin Nitroolefin Nitroolefin->TransitionState Adduct Iminium Adduct TransitionState->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product Copper_Catalytic_Cycle Cu(I)X Cu(I)X Cu(I)L* [Cu(I)L*]X Cu(I)X->Cu(I)L* + L* L* L* R-Cu(I)L* R-Cu(I)L* Cu(I)L*->R-Cu(I)L* + R-M - MX R-M R-M Pi_Complex π-Complex R-Cu(I)L*->Pi_Complex + Enone Enone Cyclohexenone Oxidative_Addition Oxidative Addition/Insertion Pi_Complex->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Cu_Enolate Copper Enolate Reductive_Elimination->Cu_Enolate Cu_Enolate->Cu(I)L* Regeneration Product Chiral Product Cu_Enolate->Product + H⁺

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields in the asymmetric synthesis of monoterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (ee) in my asymmetric reaction?

Low enantiomeric excess is a common issue and can stem from several factors. Systematically investigating the following can help pinpoint the root cause:

  • Catalyst Issues: The chiral catalyst is the cornerstone of enantioselectivity. Problems can arise from an impure or improperly activated catalyst, incorrect catalyst loading, or degradation of the catalyst during the reaction.[1]

  • Reagent and Solvent Purity: Impurities present in the substrates, reagents, or solvents can interfere with the catalytic cycle, leading to a drop in enantioselectivity.[1]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Suboptimal conditions can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a significant role in the transition state of the reaction and can directly influence enantioselectivity.[1]

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be ideal for the specific substrate, leading to poor stereochemical recognition.[1]

  • Product Racemization: The desired chiral product might racemize under the reaction or workup conditions.[1]

Q2: How can I accurately determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[1] The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1][2]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and employs a capillary column with a chiral stationary phase.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the enantiomers, enabling their quantification.[1]

Q3: What is the impact of a co-catalyst on yield and enantioselectivity?

Co-catalysts can have a significant impact on the outcome of an asymmetric reaction. In some cases, an acidic co-catalyst can play a dual role by activating a carbonyl for condensation with an amine catalyst and preventing undesirable side reactions like intramolecular cyclization.[4] The acidity of the co-catalyst can influence both the conversion rate and the stereoselectivity of the reaction.[4] It is often beneficial to screen a variety of co-catalysts with varying properties to optimize the reaction.

Q4: Are there effective methods for recycling chiral catalysts to reduce costs?

Yes, catalyst recycling is a key strategy for making asymmetric synthesis more cost-effective and environmentally friendly.[5][6] Common approaches include:

  • Immobilization: The chiral catalyst can be immobilized on a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles.[7] This allows for easy separation of the catalyst from the reaction mixture by filtration.

  • Soluble Supports: Using soluble polymeric supports or ionic liquids allows for catalyst recovery through precipitation or extraction.[1][5]

  • Biphasic Systems: Performing the reaction in a biphasic system (e.g., aqueous-organic) can allow the catalyst to be retained in one phase for easy separation and reuse.

Q5: How do solvent and temperature variations affect yield and enantioselectivity?

Solvent and temperature are critical parameters that require careful optimization:

  • Solvent: The choice of solvent can influence catalyst solubility, substrate reactivity, and the stability of the transition state. A solvent screening is often a crucial first step in optimizing a new asymmetric transformation. Bio-based solvents are also emerging as greener alternatives.[8]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate. Therefore, a balance must be found to achieve both good selectivity and an acceptable reaction time.[9]

Troubleshooting Guides

Guide 1: Low Yield and/or Diastereoselectivity in the Asymmetric Epoxidation of (R)-(+)-Limonene using a Jacobsen-type Catalyst

Problem: You are performing an asymmetric epoxidation of (R)-(+)-limonene to synthesize 1,2-limonene epoxides but are observing low yields and/or poor diastereoselectivity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Impure Limonene (B3431351) Verify the purity of the (R)-(+)-limonene starting material using GC or NMR. If necessary, purify by distillation.Use of high-purity limonene should minimize side reactions and improve selectivity.
Catalyst Degradation Ensure the Jacobsen's catalyst is stored under an inert atmosphere and handled properly. Consider using a freshly opened bottle or synthesizing the catalyst anew.An active catalyst is crucial for both high conversion and enantioselectivity.
Incorrect Axial Ligand The choice of axial ligand can significantly influence the diastereoselectivity. For the synthesis of cis-1,2-limonene epoxide, N-methylmorpholine N-oxide (NMO) is often used. For the trans-isomer, 2-pyridinol-N-oxide has been shown to be effective.[10]Matching the correct axial ligand to the desired diastereomer is critical for achieving high selectivity.
Suboptimal Reaction Temperature The reaction is typically carried out at 0°C.[10][11] Higher temperatures can lead to a decrease in diastereoselectivity.Maintaining a low and consistent temperature is key to maximizing stereochemical control.
Inefficient Oxidant meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this reaction. Ensure it is fresh and has a high active oxygen content.A potent oxidant is necessary to drive the reaction to completion and achieve a good yield.
Inadequate Purification The diastereomers of 1,2-limonene epoxide can be challenging to separate. Optimize column chromatography conditions (e.g., solvent system, silica gel activity).Proper purification is essential to isolate the desired product in high purity and accurately assess the yield.

Quantitative Data for Jacobsen Epoxidation of (R)-(+)-Limonene:

Parameter Value for cis-Epoxide Value for trans-Epoxide Reference
Catalyst (1R,2R)-(−)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)manganese(III) chloride(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)manganese(III) chloride[10]
Catalyst Loading 5 mol%5 mol%[10][11]
Axial Ligand N-Methylmorpholine N-oxide (NMO)2-Pyridinol-N-oxide[10]
Oxidant m-CPBA (1.6 equivalents)m-CPBA (1.6 equivalents)[10][11]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)[10][11]
Temperature 0 °C0 °C[10][11]
Reaction Time 10 hours10 hours[10][11]
Yield 48.2%36.3%[10]
Diastereomeric Excess (de) 98%94%[10][11][12]
Guide 2: Low Yield in the Multi-Step Asymmetric Synthesis of L-Menthol

Problem: You are following a synthetic route to L-menthol starting from myrcene (B1677589) and are experiencing low overall yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Isomerization of Myrcene The initial step often involves the isomerization of myrcene to an allylic amine. This reaction is catalyzed by a rhodium-BINAP complex. Ensure the catalyst is active and the reaction conditions are optimized.A high yield in the first step is crucial for the overall success of the synthesis.
Poor Enantioselectivity in Asymmetric Isomerization The key asymmetric step is the isomerization of the allylic amine to R-citronellal. The enantiomeric purity of the BINAP ligand is critical. Use a high-purity chiral ligand.High enantiomeric excess in this step determines the final optical purity of the L-menthol.
Low Conversion in Carbonyl-Ene Cyclization The cyclization of R-citronellal to isopulegol (B1217435) is typically initiated by a Lewis acid like zinc bromide. Ensure the Lewis acid is anhydrous and the reaction is run under inert conditions.Complete cyclization is necessary to avoid purification challenges and yield loss in subsequent steps.
Incomplete Hydrogenation The final step is the hydrogenation of isopulegol to L-menthol. Ensure the hydrogenation catalyst (e.g., ruthenium-based) is active and the hydrogen pressure is sufficient.Efficient hydrogenation will lead to a high yield of the final product.
Losses During Purification Each step requires purification, which can lead to cumulative yield loss. Optimize purification methods (distillation, chromatography) to minimize product loss.Careful and optimized purification at each stage will maximize the overall yield.

Quantitative Data for a Representative Asymmetric L-Menthol Synthesis:

Step Catalyst/Reagent Yield Diastereomeric/Enantiomeric Excess Reference
Aldol Condensation---[13]
Asymmetric HydrogenationCopper catalyst with chiral ligand--[13]
Reduction of Carbonyl---[13]
Ruthenium Catalyzed HydrogenationRu catalyst--[13]
Overall - 33% 93% de [13]

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of (R)-(+)-Limonene to cis-1,2-Limonene Epoxide

Materials:

  • (R)-(+)-Limonene (10 mmol)

  • (1R,2R)-(−)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)manganese(III) chloride (Jacobsen's catalyst) (0.5 mmol)

  • N-Methylmorpholine N-oxide (NMO) (50 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (16 mmol)

  • Dichloromethane (DCM), anhydrous (60 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (B1210297) for elution

Procedure:

  • To a solution of (R)-(+)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and NMO (50 mmol) in 30 mL of DCM, add a solution of m-CPBA (16 mmol) in 30 mL of DCM dropwise at 0°C with vigorous stirring.[10][11]

  • Continue stirring the mixture at 0°C for 10 hours.[10][11]

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.[10][11]

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 50:1) to obtain cis-1,2-limonene epoxide as a colorless oil.[10]

Visualizations

Monoterpene_Biosynthesis_Mevalonate_Pathway acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa:e->hmg_coa:w Acetyl-CoA hmg_coa_synthase HMG-CoA synthase hmg_coa->hmg_coa_synthase mevalonate Mevalonate hmg_coa->mevalonate 2 NADPH hmg_coa_reductase HMG-CoA reductase (Statins target) mevalonate->hmg_coa_reductase mevalonate_5_p Mevalonate-5-P mevalonate->mevalonate_5_p ATP mevalonate_kinase Mevalonate kinase mevalonate_5_p->mevalonate_kinase mevalonate_5_pp Mevalonate-5-PP mevalonate_5_p->mevalonate_5_pp ATP phosphomevalonate_kinase Phosphomevalonate kinase mevalonate_5_pp->phosphomevalonate_kinase ipp Isopentenyl Pyrophosphate (IPP) mevalonate_5_pp->ipp ATP -CO2, -Pi diphosphomevalonate_decarboxylase Diphosphomevalonate decarboxylase ipp->diphosphomevalonate_decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp ipp_isomerase IPP isomerase dmapp->ipp_isomerase gpp Geranyl Pyrophosphate (GPP) dmapp:e->gpp:w IPP gpp_synthase GPP synthase gpp->gpp_synthase monoterpenes Monoterpenes gpp->monoterpenes monoterpene_synthases Monoterpene synthases monoterpenes->monoterpene_synthases

Caption: The Mevalonate (MVA) pathway for monoterpene biosynthesis.

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Technical Support Center: Chiral HPLC Separation of p-Menthane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of p-menthane (B155814) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during these specific analyses.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for p-menthane enantiomers so difficult?

A1: The chiral separation of p-menthane enantiomers presents several challenges. Firstly, p-menthane is a non-polar hydrocarbon, which limits the types of interactions (like hydrogen bonding or dipole-dipole) that are crucial for chiral recognition on many stationary phases. Secondly, it lacks a chromophore, making detection by standard UV-Vis detectors difficult and often requiring derivatization or the use of less common detectors like refractive index (RI) detectors.[1][2] Finally, its volatility can lead to issues with sample preparation and reproducibility.

Q2: What is the best type of chiral stationary phase (CSP) for separating p-menthane enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are often the most successful for separating non-polar compounds like terpenes.[3] These phases, such as those with phenyl carbamate (B1207046) derivatives, can provide the necessary stereoselectivity.[3] It is highly recommended to screen a variety of polysaccharide-based columns to find the optimal phase for your specific method.[4][5]

Q3: I am not seeing any separation (only one peak). What should I do first?

A3: A single peak for a racemic standard indicates a complete lack of enantiomeric recognition. The first and most critical factor to evaluate is your choice of chiral stationary phase (CSP).[6][7] If the CSP is appropriate, the next step is to drastically alter the mobile phase composition. For normal-phase chromatography, this involves changing the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). Sometimes, switching the type of alcohol modifier (e.g., from isopropanol (B130326) to ethanol) can introduce selectivity.[8][9]

Q4: How can I improve detection sensitivity for p-menthane without a UV chromophore?

A4: There are two primary strategies. The first is to use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). However, these are often less sensitive and not compatible with gradient elution. The second, more common approach is pre-column derivatization.[10][11] This involves reacting the p-menthane (or a functionalized analogue) with a reagent that attaches a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[12][13]

Q5: My resolution is decreasing over time with repeated injections. What is causing this?

A5: A decline in resolution often points to column degradation or contamination.[7] For chiral columns, especially coated polysaccharide phases, using incompatible solvents (even in the sample diluent) can dissolve the chiral polymer, leading to a rapid loss of performance.[14][15] Accumulation of non-eluting contaminants from the sample matrix at the head of the column can also block active sites required for chiral recognition. Implementing a regular column washing procedure is crucial.[8][14]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.

start Start: Poor Resolution (Rs < 1.5) csp 1. Evaluate CSP Selection Is it suitable for non-polar compounds? (e.g., Polysaccharide-based) start->csp mp 2. Optimize Mobile Phase Vary modifier % (e.g., Hexane:IPA) Try different alcohol (EtOH, n-PrOH) csp->mp If CSP is appropriate flow 3. Reduce Flow Rate Try 0.5 mL/min Lower flow increases interaction time mp->flow temp 4. Adjust Temperature Lower temp often improves resolution Try 15°C, 20°C, 25°C flow->temp end Resolution Improved temp->end Success review Review Entire Method Consider derivatization or alternative CSP screen temp->review No Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection : The choice of the chiral stationary phase is the most critical factor. For non-polar molecules like p-menthane, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are the primary choice.[3] If you have no prior information, screening different CSPs is recommended.[4]

  • Optimize Mobile Phase : Systematically vary the mobile phase composition. In normal phase mode, alter the percentage of the alcohol modifier (e.g., isopropanol in hexane) in small increments (e.g., 99:1, 98:2, 95:5).[6] Sometimes changing the alcohol itself (e.g., to ethanol) can dramatically impact selectivity.[9]

  • Reduce Flow Rate : Chiral separations often benefit from lower flow rates (e.g., 0.2-0.8 mL/min) to maximize the interactions between the analytes and the CSP.[7]

  • Adjust Temperature : Temperature affects the thermodynamics of chiral recognition. Lower temperatures (e.g., 15-25°C) often enhance the subtle energetic differences required for separation, thereby improving resolution.[5][7]

Issue 2: Peak Tailing or Asymmetry

Peak tailing reduces resolution and complicates accurate quantification. Use this guide to diagnose and solve issues with poor peak shape.

start Start: Peak Tailing (As > 1.2) overload 1. Check for Overload Reduce injection concentration/volume Does peak shape improve? start->overload secondary 2. Address Secondary Interactions For derivatized analytes: Add competing amine/acid to MP overload->secondary If not overload contamination 3. Check for Contamination Flush column with strong solvent (e.g., 100% Isopropanol) secondary->contamination hardware 4. Inspect System Hardware Check for dead volume (tubing) Ensure fittings are correct contamination->hardware replace Consider New Column contamination->replace No Improvement end Peak Shape Improved hardware->end Success

References

preventing racemization of (3S,6R)-3-Isopropyl-6-methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (3S,6R)-3-Isopropyl-6-methylcyclohexene during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (3S,6R)-3-Isopropyl-6-methylcyclohexene?

A1: Racemization is the process where a pure enantiomer, such as (3S,6R)-3-Isopropyl-6-methylcyclohexene, converts into a mixture of equal parts of both of its enantiomers ((3S,6R) and (3R,6S)). This results in a loss of optical activity. For drug development professionals, maintaining the specific stereochemistry of a chiral molecule is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.

Q2: What are the primary causes of racemization for this compound?

A2: The primary causes of racemization for (3S,6R)-3-Isopropyl-6-methylcyclohexene, an allylic cyclic terpene, are exposure to acidic or basic conditions, and to a lesser extent, elevated temperatures and certain metal catalysts. The allylic nature of the double bond in the cyclohexene (B86901) ring makes the adjacent chiral centers susceptible to isomerization.

Q3: How can I detect if my sample of (3S,6R)-3-Isopropyl-6-methylcyclohexene has racemized?

A3: The most effective way to determine the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques can separate and quantify the individual enantiomers, allowing you to calculate the enantiomeric excess (% ee).[1]

Q4: What are the ideal storage conditions to prevent racemization?

A4: To minimize the risk of racemization during storage, it is recommended to store (3S,6R)-3-Isopropyl-6-methylcyclohexene at low temperatures (2-8 °C), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and in neutral, aprotic solvents. It is crucial to avoid acidic or basic residues in storage containers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of (3S,6R)-3-Isopropyl-6-methylcyclohexene.

Issue 1: Loss of Optical Purity After a Reaction
  • Possible Cause 1: Acidic or Basic Reagents/Conditions. Many common laboratory reagents can introduce acidity or basicity, which can catalyze racemization.

    • Solution:

      • Carefully neutralize all reagents and reaction mixtures where appropriate.

      • Use non-acidic drying agents (e.g., anhydrous sodium sulfate) instead of acidic ones.

      • If an acidic or basic step is necessary, perform it at the lowest possible temperature and for the shortest possible duration.

  • Possible Cause 2: Elevated Reaction Temperature. High temperatures can provide the energy needed to overcome the activation barrier for racemization, although for many terpenes, thermal degradation into other products is more common.[2][3]

    • Solution:

      • Conduct reactions at or below room temperature whenever possible.

      • If heating is required, carefully monitor the temperature and reaction time.

  • Possible Cause 3: Metal Catalysis. Certain transition metals can catalyze the isomerization of alkenes, which can lead to racemization in allylic systems.

    • Solution:

      • If your reaction involves metal catalysts, screen for catalysts known to have low isomerization activity.

      • Ensure complete removal of the metal catalyst during workup and purification.

Issue 2: Poor Resolution or Peak Tailing in Chiral HPLC Analysis
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is critical for separating enantiomers.

    • Solution:

      • Screen a variety of CSPs, with polysaccharide-based columns often being a good starting point for terpenes.

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase greatly influences the separation.

    • Solution:

      • In normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[4]

      • Small amounts of additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape, but be mindful of their potential to cause on-column racemization.[4]

  • Possible Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution:

      • Flush the column with an appropriate strong solvent as recommended by the manufacturer.[5]

      • If performance does not improve, the column may need to be replaced.[5]

Data Presentation

The following table provides illustrative data on the stability of (3S,6R)-3-Isopropyl-6-methylcyclohexene under various conditions. Note that this data is hypothetical and intended for instructional purposes to highlight potential trends. Actual racemization rates should be determined experimentally.

Condition IDTemperature (°C)SolventAdditive (Concentration)Time (hours)Enantiomeric Excess (% ee)
C-125HexaneNone24>99
C-225MethanolNone2498
C-325MethanolHCl (0.01 M)2475
C-425MethanolNaOH (0.01 M)2480
C-550MethanolNone2495
C-650MethanolHCl (0.01 M)2450

Experimental Protocols

Protocol 1: Monitoring Racemization via Chiral HPLC

This protocol describes a general method for determining the rate of racemization of (3S,6R)-3-Isopropyl-6-methylcyclohexene under specific conditions.

  • Materials:

    • (3S,6R)-3-Isopropyl-6-methylcyclohexene of high enantiomeric purity (>99% ee).

    • HPLC-grade solvents.

    • Appropriate acidic, basic, or neutral solutions for testing.

    • Chiral HPLC column (e.g., polysaccharide-based).

    • HPLC system with a UV detector.

    • Constant temperature bath or oven.

  • Procedure:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the stock solution into several vials.

    • Place the vials in a constant temperature bath set to the desired temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately cool it to quench the reaction.

    • Analyze the sample by chiral HPLC to determine the enantiomeric excess (% ee).

    • The % ee is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

    • Plot the natural logarithm of the enantiomeric excess (ln[% ee]) against time to determine the racemization rate constant.[1]

Protocol 2: Neutralization and Workup Procedure to Minimize Racemization

This protocol provides a general workup procedure designed to minimize exposure to acidic or basic conditions.

  • Procedure:

    • Upon completion of the reaction, cool the reaction mixture to 0 °C.

    • Quench the reaction by adding a buffered aqueous solution with a pH close to 7.

    • Extract the product with a non-polar, aprotic solvent (e.g., diethyl ether, hexane).

    • Wash the organic layer sequentially with a mild acidic buffer (if the reaction was basic), a mild basic buffer (if the reaction was acidic), and finally with brine. Ensure the pH of the aqueous layer is near neutral before proceeding.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (a neutral drying agent).

    • Filter and concentrate the solution under reduced pressure at a low temperature.

    • Purify the product using column chromatography with a well-neutralized silica (B1680970) gel and a non-polar eluent system.

Visualizations

Racemization_Mechanism cluster_conditions Catalysts (3S,6R)-Enantiomer (3S,6R)-Enantiomer Carbocation_Intermediate Allylic Carbocation (Achiral) (3S,6R)-Enantiomer->Carbocation_Intermediate Protonation (H⁺) Carbocation_Intermediate->(3S,6R)-Enantiomer Deprotonation (3R,6S)-Enantiomer (3R,6S)-Enantiomer Carbocation_Intermediate->(3R,6S)-Enantiomer Deprotonation Acid Acid Base Base Heat Heat

Caption: Proposed acid-catalyzed racemization mechanism.

Troubleshooting_Workflow Start Loss of Enantiomeric Purity Detected Check_pH Check pH of Reaction/Workup Start->Check_pH Check_Temp Review Reaction Temperature Check_pH->Check_Temp No (Neutral) Neutralize Use Buffers, Neutralize Reagents Check_pH->Neutralize Yes (Acidic/Basic) Check_Metal Presence of Metal Catalyst? Check_Temp->Check_Metal No (Low Temp) Lower_Temp Run Reaction at Lower Temperature Check_Temp->Lower_Temp Yes (High Temp) Remove_Metal Ensure Complete Metal Removal Check_Metal->Remove_Metal Yes End Re-analyze Enantiomeric Purity Check_Metal->End No Neutralize->End Lower_Temp->End Remove_Metal->End

Caption: Troubleshooting decision tree for racemization.

References

Technical Support Center: Optimizing Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing enantioselectivity in a catalytic reaction?

A1: The enantiomeric excess (ee) of a reaction is highly sensitive to a variety of factors. The key parameters to consider are the choice of chiral ligand and metal catalyst, the reaction temperature, the solvent, and the concentration of both the substrate and the catalyst.[1][2][3] The purity of all reagents and the rigorous exclusion of air and moisture are also critical for reproducibility and high enantioselectivity.[1]

Q2: How does temperature affect the enantiomeric excess?

A2: Temperature can have a significant impact on enantioselectivity. Generally, lower reaction temperatures are favored as they can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess.[2][4] However, this is not always the case, and in some systems, higher temperatures have been shown to improve enantioselectivity.[4] In rare instances, a change in temperature can even lead to a reversal of the major enantiomer formed.[5][6]

Q3: Can the solvent choice alter the outcome of an enantioselective reaction?

A3: Absolutely. The solvent can influence the stability of the catalyst-substrate complex and the transition states, thereby affecting both the reaction rate and the enantioselectivity.[7][8][9] Solvent polarity and its ability to coordinate with the catalyst or substrate are important considerations.[3][10] A screening of different solvents is often a crucial step in optimizing a new enantioselective transformation.[2]

Q4: What is the typical starting point for the substrate-to-catalyst (S/C) ratio?

A4: The optimal S/C ratio is highly dependent on the specific catalyst and reaction. A common starting point for optimization is in the range of 100:1 to 1000:1. For highly active catalysts, S/C ratios can be much higher, sometimes exceeding 10,000:1.[1]

Q5: My enantiomeric excess is inconsistent between batches. What are the likely causes?

A5: Inconsistent enantiomeric excess is often due to minor variations in experimental conditions. Key factors to investigate include the purity of reagents and solvents, as trace impurities can poison the catalyst or interfere with the catalytic cycle.[1] The presence of moisture and oxygen can also significantly impact many catalytic systems.[1] Ensuring consistent and rigorous experimental technique is paramount.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the optimization of enantioselective catalytic reactions.

Problem 1: Low Enantiomeric Excess (% ee)

Consistently low enantiomeric excess suggests a fundamental issue with the reaction setup or components.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Workflow start Low Enantiomeric Excess Observed catalyst_check Verify Catalyst and Ligand - Purity - Correct Isomer - Proper Preparation/Activation start->catalyst_check reagent_purity Check Reagent Purity - Substrate - Solvents (Anhydrous?) - Other Additives catalyst_check->reagent_purity conditions_optimization Systematically Vary Reaction Conditions reagent_purity->conditions_optimization temp_screen Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) conditions_optimization->temp_screen solvent_screen Solvent Screen (Polar Aprotic, Nonpolar, etc.) conditions_optimization->solvent_screen concentration_screen Concentration Screen (Substrate & Catalyst Loading) conditions_optimization->concentration_screen analysis Analyze Results and Identify Optimal Conditions temp_screen->analysis solvent_screen->analysis concentration_screen->analysis success High Enantiomeric Excess Achieved analysis->success

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Potential Causes and Solutions

Potential Cause Recommended Action
Impure or Incorrect Catalyst/Ligand Verify the enantiomeric purity of the chiral ligand. Ensure the correct metal precursor and ligand are being used. Confirm that the catalyst was prepared and handled correctly, especially if it is air or moisture sensitive.[2][3]
Reagent and Solvent Impurities Use freshly purified substrates and reagents. Ensure solvents are anhydrous and deoxygenated, as many catalytic systems are sensitive to water and air.[1]
Suboptimal Temperature Perform a temperature screen. Lowering the temperature often increases enantioselectivity.[2] However, the optimal temperature is system-dependent.
Inappropriate Solvent Conduct a solvent screen with a range of polar and nonpolar solvents. The solvent can significantly influence the catalytic cycle.[7][8][9]
Incorrect Catalyst Loading A high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or promote background reactions.[1] Perform a catalyst loading study to find the optimal concentration.
Problem 2: Low Reaction Yield or Conversion

Poor yield or conversion can be due to catalyst deactivation, unfavorable reaction equilibrium, or slow reaction kinetics.

Troubleshooting Workflow for Low Yield/Conversion

Low_Yield_Workflow start Low Yield or Conversion catalyst_activity Assess Catalyst Activity - Deactivated? - Insufficient Loading? start->catalyst_activity reaction_time Increase Reaction Time Monitor by TLC/GC/LCMS catalyst_activity->reaction_time temperature_effect Increase Temperature (May impact ee) reaction_time->temperature_effect concentration_effect Adjust Substrate Concentration temperature_effect->concentration_effect equilibrium_check Consider Reaction Equilibrium (e.g., remove byproducts) concentration_effect->equilibrium_check analysis Analyze Impact on Yield and ee equilibrium_check->analysis success Improved Yield and Conversion analysis->success

Caption: Troubleshooting workflow for addressing low reaction yield or conversion.

Potential Causes and Solutions

Potential Cause Recommended Action
Catalyst Inactivity/Decomposition Ensure the catalyst is properly activated and handled under an inert atmosphere if required.[2] Consider if any functional groups on the substrate or impurities could be poisoning the catalyst.
Insufficient Reaction Time Monitor the reaction over a longer period to determine if it is simply slow.
Low Reaction Temperature While often beneficial for enantioselectivity, low temperatures can decrease the reaction rate. A balance may need to be found between yield and enantiomeric excess.
High Substrate Concentration In some cases, particularly in enzymatic reactions, very high substrate concentrations can lead to substrate inhibition, reducing the reaction rate.[11][12]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the general effects of key reaction parameters on enantioselectivity and yield. The magnitude of the effect is highly system-dependent.

Table 1: Effect of Temperature on Enantiomeric Excess (% ee)

Reaction System Temperature (°C) Enantiomeric Excess (% ee) Reference
Asymmetric Autocatalysis of Pyrimidyl Alkanol0High (S-enantiomer)[5]
-44Moderate (R-enantiomer, reversal)[5]
Oxazaborolidine-Catalyzed Ketone Reduction20-30Highest ee[4]
>30 or <20Decreased ee[4]

Table 2: Effect of Solvent on Enantioselectivity

Catalytic System Solvent Enantiomeric Ratio (E) Reference
Subtilisin Carlsberg TransesterificationTolueneLow[8]
Acetonitrile15-25 (Higher)[8]
Candida Antarctica Lipase B AcetylationToluene-Acetonitrile MixturesE-value is dependent on solvent permittivity[10]

Experimental Protocols

Protocol 1: General Procedure for a Temperature Screening Study
  • Setup: To a series of identical, flame-dried reaction vessels under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand and metal salt (if applicable) in the appropriate anhydrous solvent to form the catalyst.

  • Temperature Equilibration: Place each reaction vessel in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) and allow it to equilibrate for 15-20 minutes.

  • Reaction Initiation: Add the substrate to each reaction vessel. If the other reactant is a liquid, add it slowly via syringe.

  • Monitoring: Stir each reaction at its respective temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up and Analysis: Once the reaction is complete (or after a fixed time point), quench all reactions under identical conditions. Purify the product and determine the yield and enantiomeric excess for each temperature.

Protocol 2: General Procedure for a Solvent Screening Study
  • Setup: In parallel, set up the reaction in a series of identical, flame-dried reaction vessels under an inert atmosphere.

  • Solvent Addition: To each vessel, add the catalyst components followed by the selected anhydrous solvent. Solvents should span a range of polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Hexanes).

  • Reaction Initiation: Add the substrate and other reactants to each vessel, ensuring all other parameters (temperature, concentration) are kept constant.

  • Monitoring and Work-up: Stir all reactions at the chosen temperature for the same amount of time. Monitor and work-up as described in the temperature screening protocol.

  • Analysis: Determine the yield and enantiomeric excess for each solvent to identify the optimal choice.

Protocol 3: General Procedure for Catalyst Loading Optimization
  • Setup: Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.

  • Reaction Vessels: In a series of identical reaction vessels, add the substrate and solvent.

  • Catalyst Addition: Add varying amounts of the catalyst stock solution to each vessel to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Constant Parameters: Ensure the total volume, substrate concentration, and temperature are identical for all reactions.

  • Reaction and Analysis: Initiate the reaction, monitor, and after a set time, work-up each reaction. Analyze the yield and enantiomeric excess to determine the optimal catalyst loading.

References

common side products in the synthesis of (+)-trans-p-Menth-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-trans-p-Menth-2-ene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (+)-trans-p-Menth-2-ene, particularly when using methods involving the dehydration of menthol (B31143) or the dehydrohalogenation of menthyl halides.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of p-Menthenes 1. Incomplete reaction. 2. Loss of volatile product during workup. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Use an ice bath to cool the receiving flask during distillation. Minimize exposure of the product to the atmosphere. 3. For dehydration reactions, ensure the temperature is sufficient to promote elimination over ether formation (typically >140°C for secondary alcohols).
Product is a Mixture of Isomers (p-Menth-2-ene and p-Menth-3-ene) 1. Dehydrohalogenation of a mixed halide isomer starting material: The stereochemistry of the starting menthyl/neomenthyl chloride dictates the major product. 2. Acid-catalyzed isomerization: The presence of acid can cause the desired p-menth-2-ene to isomerize to the more thermodynamically stable p-menth-3-ene (B1215651) (Zaitsev's product). 3. Carbocation rearrangements: In acid-catalyzed dehydration of menthol, the secondary carbocation intermediate can rearrange via a hydride shift to a more stable tertiary carbocation, leading to a mixture of menthenes.[1]1. Start with a stereochemically pure menthyl or neomenthyl chloride to favor the desired product. Neomenthyl chloride favors the formation of p-menth-3-ene, while menthyl chloride favors p-menth-2-ene. 2. Neutralize the reaction mixture promptly after completion. Use a non-isomerizing purification method, such as fractional distillation under reduced pressure. 3. Control the reaction temperature and use a milder dehydrating agent if possible. Be prepared to separate the isomers via careful fractional distillation or preparative gas chromatography.
Presence of Unreacted Starting Material (e.g., Menthol) 1. Insufficient amount of dehydrating agent or base. 2. Reaction time is too short. 3. Inefficient removal of water (for dehydration reactions).1. Use a slight excess of the dehydrating agent (e.g., phosphoric acid) or base (e.g., potassium hydroxide). 2. Monitor the reaction progress by TLC or GC and continue until the starting material is consumed. 3. For dehydration reactions, ensure the apparatus is set up to efficiently remove water as it is formed, driving the equilibrium towards the product.
Formation of p-Cymene Dehydrogenation of the p-menthene product, which can occur at higher temperatures or in the presence of certain catalysts.Avoid excessive heating during the reaction and purification. If using a catalyst, ensure it is selective for the desired reaction and does not promote aromatization.
Formation of Polymeric Byproducts Strong acidic conditions and high temperatures can lead to polymerization of the alkene products.Use the minimum effective concentration of the acid catalyst. Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of (+)-trans-p-Menth-2-ene?

A1: The most common side products are typically isomers of p-menth-2-ene. The primary isomeric byproduct is often p-menth-3-ene . Depending on the synthetic route, other potential side products include p-menth-1-ene , unreacted starting materials (e.g., menthol), and in some cases, the aromatized product p-cymene . The formation of these side products is highly dependent on the reaction conditions and the stereochemistry of the starting materials. For instance, in the dehydrohalogenation of menthyl chlorides, the ratio of p-menth-2-ene to p-menth-3-ene is controlled by the stereochemistry of the starting chloride.

Q2: How can I minimize the formation of the p-menth-3-ene isomer?

A2: To minimize the formation of p-menth-3-ene when synthesizing p-menth-2-ene, consider the following:

  • Choice of Synthetic Route: The dehydrohalogenation of menthyl chloride (with the chlorine in the equatorial position in the most stable conformer) favors the formation of p-menth-2-ene (the Hofmann product) due to the stereoelectronic requirements of the E2 elimination.[2]

  • Reaction Conditions: In acid-catalyzed dehydration of menthol, minimizing the reaction time and temperature can reduce the extent of carbocation rearrangements and subsequent isomerization to the more stable p-menth-3-ene.

  • Prompt Workup: After the reaction is complete, it is crucial to neutralize any acid catalyst to prevent further isomerization of the product mixture.

Q3: What is the best method to purify (+)-trans-p-Menth-2-ene from its isomers?

A3: The boiling points of the p-menthene isomers are very close, making their separation challenging. Fractional distillation using a column with a high number of theoretical plates is the most common method for purification. For high-purity requirements, preparative gas chromatography (GC) is an effective, albeit less scalable, technique.

Q4: How can I monitor the progress of the reaction and the product distribution?

A4: Gas chromatography (GC) is the ideal analytical method for monitoring the reaction progress and determining the relative amounts of (+)-trans-p-Menth-2-ene and its isomeric side products.[1][3] A chiral GC column can be used to analyze the enantiomeric purity of the product. Thin-layer chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress by observing the disappearance of the more polar starting material (e.g., menthol).

Q5: Can you provide a general experimental protocol for the synthesis of p-menthenes from menthol?

A5: Yes, a common laboratory-scale synthesis involves the acid-catalyzed dehydration of menthol. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data

The following table summarizes the expected products from the acid-catalyzed dehydration of menthol. The exact percentages can vary based on reaction conditions.

Product Formation Pathway Expected % Composition (Illustrative)
p-Menth-3-ene Elimination from a tertiary carbocation (Zaitsev's rule).[1]60-70%
p-Menth-2-ene Elimination from a secondary carbocation (Hofmann-type product).[1]20-30%
p-Menth-1-ene Elimination from a secondary carbocation.[1]5-10%

Experimental Protocols

Acid-Catalyzed Dehydration of Menthol to a Mixture of p-Menthenes

This protocol is adapted from a standard undergraduate organic chemistry experiment and will produce a mixture of p-menthene isomers.[1][4]

Materials:

  • (-)-Menthol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place 10.0 g of (-)-menthol and a few boiling chips into a 100 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are securely clamped.

  • Heat the mixture gently. The temperature of the distilling vapor should be maintained below 100°C to minimize the co-distillation of unreacted menthol.

  • Collect the distillate, which will consist of a mixture of p-menthenes and water, in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more oily product distills over.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 10 mL of water

    • 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 10 mL of water

  • Carefully separate and transfer the organic layer (the upper layer) to a dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry, pre-weighed flask to determine the crude yield.

  • For further purification, perform a fractional distillation of the crude product, collecting the fraction that boils in the range of the p-menthenes (approx. 165-168°C).

  • Analyze the product and fractions by gas chromatography (GC) to determine the composition of the isomer mixture.

Visualizations

Synthesis_Side_Products cluster_start Starting Material cluster_reaction Reaction Intermediate cluster_products Products Menthol Menthol Secondary_Carbocation Secondary Carbocation Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift p_Menth_2_ene (+)-trans-p-Menth-2-ene (Desired Product) Secondary_Carbocation->p_Menth_2_ene -H⁺ p_Menth_1_ene p-Menth-1-ene (Side Product) Secondary_Carbocation->p_Menth_1_ene -H⁺ p_Menth_3_ene p-Menth-3-ene (Side Product) Tertiary_Carbocation->p_Menth_3_ene -H⁺ (Zaitsev)

Caption: Reaction pathway for the acid-catalyzed dehydration of menthol, showing the formation of (+)-trans-p-Menth-2-ene and its isomeric side products via carbocation intermediates.

References

Technical Support Center: Chiral Resolution of Terpene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chiral resolution of terpene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for chiral resolution of terpene derivatives?

A1: The most common methods for chiral resolution of terpene derivatives include chiral chromatography (High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, and Supercritical Fluid Chromatography - SFC), enzymatic kinetic resolution, and diastereomeric crystallization. Chiral GC with cyclodextrin-based columns is frequently used for volatile terpenes.[1] SFC is advantageous for its high loading capacity and use of non-toxic mobile phases like CO2 and ethanol.[2]

Q2: I am not getting any separation of my terpene enantiomers. What should I check first?

A2: If you are observing no separation, start by verifying the suitability of your chiral stationary phase (CSP) for your specific terpene derivatives. Polysaccharide-based columns are a common starting point for HPLC. For GC, cyclodextrin-based columns are often effective.[1] Ensure your mobile phase composition is appropriate and that the column is properly installed and equilibrated. In HPLC, for instance, a common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol.

Q3: My chromatogram shows significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing in the chromatography of terpene derivatives can be caused by several factors. For basic compounds, secondary interactions with the stationary phase can be a major contributor.[3] Other causes include column contamination, an inappropriate sample solvent, or extra-column dead volume in your HPLC system.[3] To address this, you can try adjusting the mobile phase pH, using a highly deactivated (end-capped) column, or ensuring your sample is dissolved in the mobile phase.[4][5] A diagnostic test is to inject a neutral compound; if it also tails, the issue is likely physical (e.g., dead volume), whereas if it does not, the problem is likely chemical (secondary interactions).[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Chiral Chromatography (HPLC, GC, SFC)

Issue 1: Poor Resolution of Enantiomers

If you are observing poor or no baseline resolution between your terpene enantiomers, consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • HPLC (Normal Phase): Adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol content can increase retention and improve resolution, but be mindful of excessively long run times which can lead to peak broadening.

    • HPLC (Reversed Phase): Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.

    • SFC: Modify the co-solvent (e.g., methanol, ethanol) percentage. Protic organic modifiers are generally preferred.[6]

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution.[7] Try reducing the flow rate to see if separation improves.

  • Optimize the Temperature: Temperature can have a significant impact on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[8][9]

  • Select a Different Chiral Stationary Phase (CSP): The initial CSP may not be optimal. Screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) is often necessary to find the best selectivity for your terpene derivatives.[8]

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution OptimizeMP Optimize Mobile Phase (Modifier %, pH) Start->OptimizeMP AdjustFlow Adjust Flow Rate (Typically Lower) OptimizeMP->AdjustFlow Still Poor ResolutionOK Resolution Improved OptimizeMP->ResolutionOK Improved OptimizeTemp Optimize Temperature AdjustFlow->OptimizeTemp Still Poor AdjustFlow->ResolutionOK Improved ChangeCSP Select Different CSP OptimizeTemp->ChangeCSP Still Poor OptimizeTemp->ResolutionOK Improved ChangeCSP->ResolutionOK Improved

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

Issue 2: Co-elution with Other Terpenes or Matrix Components

Co-elution can be a significant challenge, especially in complex samples like essential oils.[10]

  • Method Optimization: Adjusting the chromatographic parameters as described for poor resolution (mobile phase, flow rate, temperature) can also resolve co-elution issues.

  • Tandem Columns: For complex separations in GC, coupling two chiral columns with different selectivities can enhance the separation of critical enantiomeric pairs from each other and from non-chiral compounds.

  • Sample Preparation: Employing a sample clean-up procedure, such as Solid Phase Extraction (SPE), can help remove interfering matrix components before chromatographic analysis.[5]

Issue 3: Analyte Loss of Volatile Terpenes (GC)

The volatility of some terpenes can lead to their loss during sample preparation and analysis.

  • Sample Preparation: To prevent the loss of volatile monoterpenes, samples should be kept cool. Grinding plant material under liquid nitrogen can prevent heat-induced volatilization.

  • Injection Technique: For less volatile sesquiterpenes that may show poor recovery in headspace analysis, consider adding a carrier solvent like water and salt to the headspace vial to increase their concentration in the headspace.

Enzymatic Kinetic Resolution

Issue 1: Low Conversion or Slow Reaction Rate

  • Enzyme Choice: The chosen lipase (B570770) may not be optimal for your terpene derivative, especially if it is a sterically hindered alcohol. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust starting point.[11]

  • Enzyme Loading: Increase the amount of enzyme in the reaction mixture.

  • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also decrease enantioselectivity and deactivate the enzyme.[11]

  • Solvent: The choice of an appropriate organic solvent is crucial. Non-polar solvents like hexane (B92381) or MTBE are often effective.[11]

Issue 2: Low Enantioselectivity (Low ee%)

  • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[11]

  • Acyl Donor: The structure of the acyl donor can influence the enzyme's ability to discriminate between enantiomers. Experiment with different acyl donors like vinyl acetate (B1210297) or isopropenyl acetate.[11]

  • Water Content: Lipases require a minimal amount of water for activity in organic media, but excess water can lead to hydrolysis of the product. Ensure your solvent is not completely anhydrous but also not overly wet.

General Workflow for Enzymatic Resolution

EnzymaticResolution Start Start: Racemic Terpene Derivative Reaction Enzymatic Reaction (Lipase, Acyl Donor, Solvent) Start->Reaction Monitoring Monitor Progress (Chiral GC/HPLC) Reaction->Monitoring Quench Quench Reaction (Filter Enzyme) Monitoring->Quench Desired Conversion Separation Separation of Products (Chromatography) Quench->Separation Products Resolved Enantiomers: Unreacted Substrate & Ester Product Separation->Products

Caption: General experimental workflow for enzymatic kinetic resolution.

Diastereomeric Crystallization

Issue 1: No Crystal Formation

  • Solvent Selection: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is necessary to find a system where the diastereomers have significantly different solubilities.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or by adding a non-solvent.

  • Seeding: If you have a small amount of the desired pure diastereomer, seeding the supersaturated solution can induce crystallization.

Issue 2: Poor Diastereomeric Excess (de%) of Crystals

  • Solubility Difference: The difference in solubility between the two diastereomers may not be large enough in the chosen solvent system. Further solvent screening is required.

  • Cooling Rate: A very fast cooling rate can lead to the co-crystallization of both diastereomers. A slower, more controlled cooling process is often beneficial.

  • Equilibration Time: Allowing the crystals to equilibrate with the mother liquor for an extended period can sometimes improve the diastereomeric excess.

Data and Protocols

Table 1: Recommended Starting Conditions for Chiral Chromatography of Terpenes
ParameterChiral HPLC (Normal Phase)Chiral GCChiral SFC
Column Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Cyclodextrin-based (e.g., Rt-βDEXsm)[12]Polysaccharide-based (e.g., Trefoil AMY1, CEL1)[13]
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Carrier Gas: Helium or HydrogenCO2/Ethanol (e.g., 90:10 v/v)[2]
Flow Rate 0.5 - 1.5 mL/min1-2 mL/min2-4 mL/min
Temperature 20 - 40 °C (screen for optimization)[8]Temperature program (e.g., 40°C hold, ramp to 200°C)[12]30 - 50 °C
Detector UV/Vis or CDFID or MSUV/Vis or MS
Experimental Protocols

Protocol 1: Chiral GC-FID Method for Terpene Analysis

This protocol provides a general starting point for the analysis of common terpenes in essential oils.

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in n-hexane.

  • GC System: Agilent 7890A or similar.

  • Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar cyclodextrin-based column.[14]

  • Injection: 0.1 µL injection volume with a split ratio of 1:100.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at 1°C/min.

    • Ramp 2: Increase to 200°C at 2°C/min, hold for 3 minutes.[14]

  • Detector: FID at 300°C.

  • Data Analysis: Identify enantiomers based on the retention times of pure standards. Calculate the enantiomeric ratio or excess.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Terpene Alcohol

This protocol is a general procedure for screening the enzymatic resolution of a secondary terpene alcohol.

  • Materials: Racemic terpene alcohol, immobilized Candida antarctica lipase B (CALB), vinyl acetate, and anhydrous hexane.

  • Reaction Setup:

    • In a sealed vial, dissolve the racemic alcohol (e.g., 1 mmol) in anhydrous hexane (e.g., 5 mL).

    • Add vinyl acetate (e.g., 1.2 mmol).

    • Add immobilized CALB (e.g., 20 mg).[11]

  • Reaction Conditions: Place the vial in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 40°C).[11]

  • Monitoring: At regular time intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Quench the reaction in the aliquot by filtering out the enzyme. Dilute the sample with an appropriate solvent for chiral GC or HPLC analysis.

  • Analysis: Analyze the aliquot by a validated chiral chromatographic method to determine the conversion and the enantiomeric excess (ee%) of the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion and ee% are reached, filter the entire reaction mixture to remove the enzyme. The resolved alcohol and ester can then be separated by column chromatography.

Protocol 3: Diastereomeric Crystallization (General Approach)

This is a generalized protocol as the specific conditions are highly dependent on the terpene derivative and the resolving agent.

  • Formation of Diastereomers:

    • React the racemic terpene derivative (e.g., an alcohol or amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base) in a suitable solvent to form diastereomeric salts or esters.

  • Solvent Screening for Crystallization:

    • Dissolve the mixture of diastereomers in a small amount of various solvents at an elevated temperature to create a saturated solution.

    • Allow the solutions to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C).

    • Observe which solvent system yields crystalline material.

  • Recrystallization:

    • Dissolve the crude diastereomeric mixture in a minimal amount of the optimal hot solvent.

    • Allow the solution to cool slowly and undisturbed. Seeding with a pure crystal of the desired diastereomer can be beneficial.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Analysis:

    • Determine the diastereomeric excess (de%) of the crystalline material and the mother liquor by a suitable analytical method (e.g., HPLC, NMR).

  • Cleavage of the Resolving Agent:

    • Once a diastereomerically pure product is obtained, cleave the chiral auxiliary to yield the enantiomerically pure terpene derivative.

References

Technical Support Center: Overcoming Low Enantioselectivity in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to low enantioselectivity in kinetic resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is kinetic resolution?

A: Kinetic resolution is a technique used in chemistry to separate a racemic mixture of enantiomers. It works by reacting the mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[1][2] This difference in reaction rates results in one enantiomer being consumed faster, leaving an excess of the slower-reacting enantiomer.[1][2] Unlike classical resolution which relies on the physical separation of diastereomeric products, kinetic resolution depends on the differing chemical properties of the racemic starting materials.[1]

Q2: What is the selectivity factor (s or E) and why is it important?

A: The selectivity factor, also known as the enantiomeric ratio (E), is a measure of the efficiency of a kinetic resolution.[2][3] It is calculated as the ratio of the rate constant for the fast-reacting enantiomer (k_fast) to that of the slow-reacting enantiomer (k_slow).[3] A higher selectivity factor indicates a larger difference in reaction rates and, consequently, a more effective resolution.[3] To achieve a product with high enantiomeric excess (e.e.) in a practical yield, a high selectivity factor is generally required; values greater than 50 are often necessary for obtaining product in high enantiomeric purity.[3][4]

Q3: How does the extent of reaction (conversion) affect enantiomeric excess (e.e.)?

A: In a standard kinetic resolution, the enantiomeric excess of both the unreacted substrate and the product is dependent on the conversion.[3][4] The e.e. of the remaining, unreacted starting material increases as the reaction progresses, theoretically approaching 100% as the reaction nears full completion.[3] Conversely, the e.e. of the product is at its highest at the very beginning of the reaction and decreases as the reaction proceeds.[3] Therefore, stopping the reaction at approximately 50% conversion is often optimal to achieve a good balance of high e.e. for both the recovered substrate and the product.[5]

Q4: What is Dynamic Kinetic Resolution (DKR) and how does it overcome the 50% yield limit?

A: A major limitation of standard kinetic resolution is a theoretical maximum yield of 50% for a single enantiomer.[4] Dynamic Kinetic Resolution (DKR) is a technique that overcomes this limitation.[3] In DKR, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ.[3][6] This racemization must occur at a rate equal to or faster than the reaction of the fast-reacting enantiomer.[6][7] This process allows the faster-reacting enantiomer to be continually generated and converted, making it theoretically possible to achieve a 100% yield of a single, enantiomerically pure product.[3][7]

Troubleshooting Guide: Low Enantiomeric Excess

Issue: My kinetic resolution experiment resulted in a low enantiomeric excess (e.e.) for both the product and the unreacted starting material. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a frequent challenge in kinetic resolution. Multiple experimental parameters can be the cause. The following guide provides a systematic approach to identifying and resolving the issue.

Step 1: Verify Catalyst or Enzyme Integrity and Intrinsic Selectivity
  • Potential Cause: The chiral catalyst or enzyme may possess inherently low enantioselectivity for your specific substrate.[3][5] Enzymes are particularly sensitive and can lose activity or selectivity due to improper storage or handling.[3] Catalyst deactivation can also occur over the course of the reaction.[8][9][10]

  • Solution:

    • Confirm Source and Storage: Ensure the catalyst or enzyme is from a reputable supplier and has been stored under the recommended conditions.

    • Screen Alternatives: Test a variety of catalysts or enzymes. For instance, different lipases can show vastly different selectivities for the same substrate.[3][4]

    • Adjust Loading: Consider increasing the catalyst/enzyme loading. However, be cautious as this can sometimes lead to a decrease in selectivity.[3]

Step 2: Optimize Reaction Temperature
  • Potential Cause: Temperature is a critical parameter that significantly influences the selectivity factor.[3] Often, selectivity is inversely proportional to temperature.

  • Solution:

    • Lower the Temperature: Perform the reaction at a lower temperature. This often increases selectivity due to a larger difference in the activation energies for the two enantiomers' reaction pathways.[3] Be prepared for a longer reaction time.

    • Conduct a Temperature Study: Systematically screen a range of temperatures (e.g., from 0°C to 40°C) to find the optimal balance between reaction rate and enantioselectivity.

    • Consider Inversion Temperature: Be aware of the "inversion temperature" phenomenon, where the relationship between temperature and selectivity can be non-linear.[11][12] In some cases, increasing the temperature can actually enhance selectivity.[12]

Step 3: Evaluate and Screen Solvents
  • Potential Cause: The reaction solvent plays a crucial role in enzymatic selectivity and overall reaction kinetics.[5][11][12][13] An inappropriate solvent can lead to poor results.[14]

  • Solution:

    • Screen a Range of Solvents: Test a variety of solvents with different properties (e.g., polarity, hydrophobicity).[15][16] For enzymatic resolutions, non-polar solvents like hexane (B92381) or toluene (B28343) are often good starting points, while polar solvents can sometimes reduce activity.[15]

    • Consult Literature: Review literature for similar kinetic resolutions to identify solvents that have proven effective for your class of substrate and catalyst.

Step 4: Control Reaction Time and Monitor Conversion
  • Potential Cause: Allowing the reaction to proceed for too long is a common mistake.[5] As the reaction surpasses 50% conversion, the e.e. of the product will steadily decrease.[3]

  • Solution:

    • Monitor Progress: Closely monitor the reaction's progress using an appropriate analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Stop at ~50% Conversion: To obtain optimal enantiomeric excess for both the recovered starting material and the product, aim to stop the reaction at or near 50% conversion.[5]

Step 5: Optimize Substrate Concentration
  • Potential Cause: The concentration of the substrate can influence the reaction kinetics, potentially shifting the reaction order and affecting the selectivity factor.[4] High substrate concentrations can sometimes inhibit the enzyme or catalyst, leading to lower rates and selectivity.[4][17]

  • Solution:

    • Perform a Concentration Study: Run the reaction at several different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to determine the optimal level for your system.

    • Maintain Solubility: Ensure the substrate and all reagents remain fully dissolved in the solvent throughout the reaction.

Data Presentation
Table 1: Example of Temperature Effect on Selectivity

Data based on the kinetic resolution of racemic β-lactam 1 by Penicillin G-Acylase (PGA).[12]

Temperature (K)Selectivity Factor (E)
28360
29340
30124 (Minimum)
31380
328130 (Maximum)

Note: This system exhibits an inversion temperature, demonstrating that lower temperatures are not always optimal.[12]

Table 2: Example of Solvent Effect on Enzymatic Resolution

Representative data illustrating the impact of solvent choice on reaction outcomes.

SolventLog PConversion (%)Product e.e. (%)
Hexane3.548>99
Toluene2.54598
Diethyl Ether0.854095
Acetonitrile-0.331575
Dimethyl Sulfoxide-1.3<5Not Determined

Note: In many lipase-catalyzed resolutions, enzyme activity correlates with the hydrophobicity of the solvent (Log P).[15]

Table 3: Relationship Between Selectivity, Conversion, and e.e.

Theoretical values illustrating the e.e. of the recovered starting material at different conversions for a given selectivity factor (k_rel).[4]

k_rel (s or E)Conversion for 98% e.e. (Substrate)Recovered Substrate Yield
1070%30%
2060%40%
5054%46%
10052%48%
Detailed Experimental Protocols
Protocol 1: General Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes a typical procedure for the lipase-catalyzed acylation of a racemic alcohol.[5]

  • Setup: To a 50 mL round-bottom flask, add (±)-1-phenylethanol (e.g., 1.0 g, 8.19 mmol) and a suitable organic solvent (e.g., 20 mL of hexane).

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), typically 10-50% by weight of the substrate (e.g., 200 mg).

  • Acyl Donor Addition: Add a slight excess of an acyl donor, such as vinyl acetate (B1210297) (e.g., 1.2 equivalents, 0.85 g, 9.83 mmol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature, 25°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Workup (at ~50% conversion):

    • Filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting ester product from the unreacted alcohol using silica (B1680970) gel column chromatography.

  • Analysis: Determine the final e.e. of the purified product and unreacted starting material using chiral GC or HPLC.

Protocol 2: Screening for Optimal Reaction Temperature
  • Setup: Prepare multiple identical reaction vials (e.g., 5 vials).

  • Temperature Control: Place each vial in a separate reaction block or water bath set to a different temperature (e.g., 10°C, 20°C, 30°C, 40°C, 50°C).

  • Initiation: Add all reagents as described in Protocol 1 to each vial and begin stirring simultaneously.

  • Sampling: Take samples from each vial at fixed time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Quench the reaction in the samples and analyze by chiral GC/HPLC to determine the initial rate and the e.e. at various conversion points for each temperature.

  • Evaluation: Compare the selectivity factors (E) calculated for each temperature to identify the optimum.

Visualizations

TroubleshootingWorkflow Start Start: Low Enantiomeric Excess (e.e.) CheckCatalyst Step 1: Evaluate Catalyst / Enzyme Start->CheckCatalyst CheckTemp Step 2: Optimize Temperature CheckCatalyst->CheckTemp Sol_Catalyst Screen different catalysts/enzymes. Verify proper storage. Adjust loading. CheckCatalyst->Sol_Catalyst CheckSolvent Step 3: Screen Solvents CheckTemp->CheckSolvent Sol_Temp Lower temperature (generally). Conduct temperature study. Check for inversion temperature. CheckTemp->Sol_Temp CheckConversion Step 4: Monitor Conversion CheckSolvent->CheckConversion Sol_Solvent Screen solvents of varying polarity. Consult literature for similar systems. CheckSolvent->Sol_Solvent CheckConc Step 5: Optimize Concentration CheckConversion->CheckConc Sol_Conversion Monitor reaction progress via GC/HPLC. Stop reaction at ~50% conversion. CheckConversion->Sol_Conversion Sol_Conc Perform concentration study. Ensure complete solubility. CheckConc->Sol_Conc End Result: Improved Enantioselectivity Sol_Conc->End Optimization Complete

Caption: Troubleshooting decision tree for low enantiomeric excess.

ExperimentalWorkflow General Workflow for Kinetic Resolution A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Add Reagent (e.g., Acyl Donor) A->B C 3. Controlled Reaction (Temperature, Time) B->C D 4. Monitor Conversion (GC / HPLC) C->D C->D Sampling Loop E 5. Quench Reaction (at ~50% Conversion) D->E Is c ≈ 50%? F 6. Workup (Catalyst Removal, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (e.e. of Substrate & Product) G->H

Caption: A typical experimental workflow for a kinetic resolution.

References

Technical Support Center: Purification Strategies for p-Menthane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of p-menthane (B155814) stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are p-menthane stereoisomers, and why is their separation important?

A1: p-Menthane is a monoterpene backbone that, when substituted, can have multiple chiral centers, leading to the existence of various stereoisomers.[1] These isomers can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images), often denoted with cis/trans nomenclature.[1][2] The separation of these stereoisomers is critical because their biological and physical properties can differ significantly. For instance, in the well-known insect repellent p-menthane-3,8-diol (B45773) (PMD), different stereoisomers may exhibit varying levels of repellency.[3][4] In pharmaceutical applications, one isomer of a drug can be therapeutic while another might be inactive or even toxic.[5] Therefore, isolating the desired stereoisomer is crucial for efficacy, safety, and regulatory compliance.

Q2: What are the primary methods for purifying p-menthane stereoisomers?

A2: The most common purification strategies for p-menthane stereoisomers, such as cis- and trans-p-menthane-3,8-diol, include:

  • Column Chromatography: Widely used for separating diastereomers (e.g., cis and trans isomers) on a laboratory scale. Silica (B1680970) gel is a common stationary phase.[1][6]

  • Crystallization: An effective technique for obtaining high-purity isomers, especially on a larger scale. It relies on differences in solubility between stereoisomers in a specific solvent.[7][8]

  • Fractional Distillation: This method separates compounds based on differences in boiling points. It can be challenging for stereoisomers with very similar boiling points (a common characteristic) and may require a distillation column with a high number of theoretical plates.[5][9][10]

  • Preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques offer high resolution for separating complex mixtures. Chiral stationary phases are necessary to separate enantiomers.[3][5][11]

Q3: How can I monitor the success of my purification?

A3: The purity and isomeric ratio of your fractions can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of diastereomers during column chromatography.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative analysis of the isomer ratio and confirms the identity of the separated compounds. Using a chiral column allows for the separation of all stereoisomers, including enantiomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the relative stereochemistry and structure of the purified isomers.[1][6]

Q4: What is the main challenge in separating enantiomers versus diastereomers of p-menthane derivatives?

A4: Diastereomers (e.g., cis and trans isomers) have different physical properties, such as melting points, boiling points, and solubility, which allows them to be separated by standard laboratory techniques like chromatography on an achiral stationary phase or crystallization.[12][13] Enantiomers, however, have identical physical properties in an achiral environment, making them inseparable by these methods.[2][10] To separate enantiomers, a chiral environment is required, which is typically achieved by using a chiral stationary phase in chromatography (chiral HPLC or GC).[3][14]

Data Presentation

Table 1: Physical Properties of p-Menthane-3,8-diol Isomers

Propertycis-p-Menthane-3,8-dioltrans-p-Menthane-3,8-diolData Reference
Melting Point87-89 °C74 °C[6]
Molecular FormulaC₁₀H₂₀O₂C₁₀H₂₀O₂[1]
Molecular Weight172.26 g/mol 172.26 g/mol [1]

Table 2: Example Purification Outcomes for p-Menthane-3,8-diol (PMD)

MethodStarting MaterialPurity AchievedYieldReference
Synthesis & Column ChromatographyCitronellal from Essential Oil96.38% (total PMD)-[6]
Synthesis & CrystallizationCrude PMD from CitronellalHigh Purity80%[7]

Experimental Protocols

Protocol 1: Diastereoselective Crystallization of p-Menthane-3,8-diol

This protocol is adapted from a method for obtaining high-purity PMD from a crude reaction mixture.[7]

  • Dissolution: Dissolve the crude product (a mixture of cis and trans isomers) in n-heptane. The ratio of solvent to crude product should be minimized to ensure saturation.

  • Cooling: Cool the solution to -50 °C in a controlled manner. A programmable cooling bath is recommended to ensure slow crystal growth.

  • Crystallization: Maintain the temperature at -50 °C for approximately 20 hours to allow for complete crystallization of the less soluble diastereomer.

  • Isolation: Isolate the crystals by cold filtration, using a pre-chilled Buchner funnel to prevent the crystals from redissolving.

  • Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove residual impurities and the more soluble isomer.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Analyze the purity of the crystals and the composition of the filtrate using GC-MS or NMR to determine the efficiency of the separation.

Protocol 2: Column Chromatography Separation of cis- and trans-p-Menthane-3,8-diol

This protocol describes a general method for separating cis and trans PMD isomers using silica gel chromatography.[1][6]

  • Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) as the stationary phase. The slurry packing method using the initial mobile phase is recommended to create a uniform bed.

  • Sample Loading: Dissolve the crude PMD mixture in a minimal amount of the mobile phase or a weak solvent (e.g., hexane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity can be gradually increased (gradient elution) to improve separation. A typical starting point is a 9:1 hexane:ethyl acetate (B1210297) mixture.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a staining agent (e.g., potassium permanganate). The cis and trans isomers should have different Rf values.

  • Combining and Evaporation: Combine the fractions containing the pure desired isomer (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

  • Characterization: Confirm the structure and purity of the isolated isomer using NMR and GC-MS analysis.[1][6]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

Q: My column chromatography shows poor or no separation between the cis and trans isomers. What can I do?

A: This is a common problem that can be addressed by optimizing several parameters.[15]

  • Incorrect Mobile Phase Polarity: The choice of solvent is critical. If there is no separation, the mobile phase may be too polar, causing all isomers to elute quickly together.

    • Solution: Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane) and gradually increase the polar modifier (e.g., ethyl acetate) in small increments.[12]

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor resolution.

    • Solution: Repack the column carefully. Ensure the silica gel is fully settled and the bed is level before loading the sample.[15]

  • Column Overloading: Applying too much sample overwhelms the stationary phase's ability to separate the components.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample mass should be about 1-5% of the mass of the stationary phase for effective separation.

  • Flow Rate is Too High: A fast flow rate reduces the interaction time between the isomers and the silica gel, preventing proper separation.

    • Solution: Decrease the flow rate by using gentle air pressure or allowing the solvent to flow under gravity. Slower elution generally leads to better resolution.[15]

Guide 2: Crystallization Issues

Q: I am unable to induce crystallization of the desired p-menthane isomer from my solution. What steps can I take?

A: Crystallization depends on achieving a supersaturated solution and providing conditions for nucleation.

  • Solution is Not Supersaturated: The concentration of the target isomer is too low for crystals to form.

    • Solution: Slowly evaporate the solvent to increase the concentration. If the compound "oils out," try redissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until turbidity persists, then cool.[15]

  • Presence of Impurities: High levels of impurities or the other stereoisomer can inhibit crystal formation.

    • Solution: Ensure the starting material for crystallization is sufficiently pure. A preliminary purification step, such as flash chromatography, may be necessary to enrich the desired isomer before attempting crystallization.[15]

  • Nucleation is Not Occurring: Even in a supersaturated solution, crystal growth needs a starting point (a nucleus).

    • Solution: Try "seeding" the solution by adding a tiny crystal of the pure desired isomer. Alternatively, scratching the inside surface of the glass flask with a glass rod can create microscopic imperfections that may promote nucleation.

Visualizations

G General Workflow for p-Menthane Isomer Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis start Starting Material (e.g., Citronellal) reaction Cyclization Reaction (e.g., Acid Catalysis) start->reaction workup Work-up & Extraction reaction->workup crude Crude Product (Mixture of Stereoisomers) workup->crude method Separation Method (Chromatography/Crystallization) crude->method fractions Collect & Analyze Fractions (TLC, GC-MS) method->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate product Purified Isomer evaporate->product analysis Structural Confirmation (NMR, GC-MS) product->analysis

Caption: General workflow for synthesis and purification of PMD isomers.

G Decision Tree for Purification Strategy start Start: Mixture of p-Menthane Stereoisomers q1 Separating Diastereomers (cis/trans)? start->q1 q2 High Purity Needed & Large Scale? q1->q2 Yes c4 Chiral Chromatography (GC or HPLC) q1->c4 No (Enantiomers) c1 Column Chromatography (Silica Gel) q2->c1 No (Lab Scale) c2 Crystallization q2->c2 Yes c3 Fractional Distillation (if B.P. differs) q2->c3 Consider as Alternative

Caption: Decision tree for selecting a purification strategy.

G Troubleshooting Column Chromatography start Problem: Poor or No Separation cause1 Is mobile phase polarity optimal? start->cause1 sol1 Decrease polarity (increase non-polar solvent %) cause1->sol1 No cause2 Is column overloaded? cause1->cause2 Yes sol1->cause2 sol2 Reduce sample load cause2->sol2 Yes cause3 Is flow rate too high? cause2->cause3 No sol2->cause3 sol3 Reduce flow rate cause3->sol3 Yes cause4 Is column packed well? cause3->cause4 No sol3->cause4 sol4 Repack column cause4->sol4 Yes end Resolution Improved cause4->end No sol4->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Chiral p-Menthane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral p-menthane (B155814) compounds, a class of monoterpenes, is of significant interest due to their widespread applications in the fragrance, food, and pharmaceutical industries. (-)-Menthol, the most prominent member of this family, is a key ingredient in numerous consumer products and serves as a valuable chiral auxiliary in asymmetric synthesis. This guide provides a comparative overview of the leading industrial and alternative synthetic routes to these valuable molecules, supported by quantitative data and detailed experimental protocols.

Comparison of Key Synthesis Routes

The synthesis of chiral p-menthane compounds can be broadly categorized into three main strategies: resolution of racemic mixtures, asymmetric synthesis from prochiral starting materials, and synthesis from the chiral pool. The choice of route often depends on factors such as the availability and cost of starting materials, the desired stereoisomer, and scalability.

Synthesis RouteStarting Material(s)Key Chiral Step / CatalystProduct(s)YieldEnantiomeric/Diastereomeric Purity
Symrise Process m-Cresol, PropeneCrystallization-induced resolution of menthyl benzoate(-)-Menthol~90% (overall)[1]High
Takasago Process MyrceneAsymmetric isomerization of N,N-diethylgeranylamine (Rh-BINAP catalyst)(+)-Citronellal, (-)-Menthol>98% ee for citronellal[2]>98% ee[2]
BASF Process CitralAsymmetric hydrogenation of geranial or neral (B7780846) (chiral rhodium-Chiraphos catalyst)(+)-Citronellal, (-)-Menthol>87% ee for citronellal[2]>99.7% purity for (-)-menthol[3]
Lipase-Catalyzed Kinetic Resolution Racemic menthol (B31143)Lipase (e.g., Candida cylindracea)(-)-Menthyl acetate, (+)-Menthol~27% conversion[4]>99% ee for (-)-menthyl acetate
Biocatalytic Reduction (+)-PulegonePulegone Reductase (PGR) and Menthone Reductase (MMR)(-)-Menthone, (-)-MentholHigh conversionHigh stereoselectivity
Synthesis from (+)-Citronellal (+)-CitronellalAcid-catalyzed cyclization (e.g., H₂SO₄, Lewis acids)p-Menthane-3,8-diol80%[5]92.3% selectivity[5]

Synthesis Route Workflows

The following diagram illustrates the logical flow of the major strategies for synthesizing chiral p-menthane compounds.

General Synthesis Strategies for Chiral p-Menthane Compounds cluster_0 Resolution of Racemates cluster_1 Asymmetric Synthesis cluster_2 Chiral Pool Synthesis Racemic Mixture (e.g., dl-Menthol) Racemic Mixture (e.g., dl-Menthol) Resolution Agent (e.g., Chiral Acid, Enzyme) Resolution Agent (e.g., Chiral Acid, Enzyme) Racemic Mixture (e.g., dl-Menthol)->Resolution Agent (e.g., Chiral Acid, Enzyme) Separation Separation Resolution Agent (e.g., Chiral Acid, Enzyme)->Separation Desired Enantiomer Desired Enantiomer Separation->Desired Enantiomer Undesired Enantiomer (Racemization & Recycle) Undesired Enantiomer (Racemization & Recycle) Separation->Undesired Enantiomer (Racemization & Recycle) Prochiral Substrate (e.g., Myrcene, Citral) Prochiral Substrate (e.g., Myrcene, Citral) Chiral Catalyst / Reagent Chiral Catalyst / Reagent Prochiral Substrate (e.g., Myrcene, Citral)->Chiral Catalyst / Reagent Asymmetric Transformation Asymmetric Transformation Chiral Catalyst / Reagent->Asymmetric Transformation Chiral Product Chiral Product Asymmetric Transformation->Chiral Product Chiral Natural Product (e.g., (+)-Citronellal, (+)-Pulegone) Chiral Natural Product (e.g., (+)-Citronellal, (+)-Pulegone) Stereoselective Reaction(s) Stereoselective Reaction(s) Chiral Natural Product (e.g., (+)-Citronellal, (+)-Pulegone)->Stereoselective Reaction(s) Target Chiral p-Menthane Target Chiral p-Menthane Stereoselective Reaction(s)->Target Chiral p-Menthane

References

A Comparative Guide to the Analytical Validation of (+)-trans-p-Menth-2-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile compounds such as the monoterpene (+)-trans-p-Menth-2-ene is critical for product quality control, stability testing, and characterization. This guide provides a comparative overview of two prevalent analytical techniques for the analysis of monoterpenes: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for (+)-trans-p-Menth-2-ene are not extensively published, this guide leverages data from validated methods for similar monoterpenes to provide a reliable framework for methodology selection and validation.

Data Presentation: Performance Comparison of GC-FID and GC-MS

The following tables summarize the typical validation parameters for the quantification of monoterpenes using GC-FID and GC-MS, compiled from various studies. These ranges can be expected for a validated method for (+)-trans-p-Menth-2-ene.

Table 1: Comparison of GC-FID and GC-MS Method Validation Parameters for Monoterpene Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) >0.99[1][2]>0.99Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.20 - 0.3 µg/mL[2][3]Typically in the low µg/mL to ng/mL rangeGC-MS can offer lower detection limits, especially in Selected Ion Monitoring (SIM) mode.
Limit of Quantification (LOQ) 1.0 - 2.5 µg/mL[2][3]Typically in the low µg/mL to ng/mL rangeThe higher sensitivity of MS detectors generally leads to lower LOQs.
Accuracy (% Recovery) 89% - 111%[1][2]75% - 105.7%[4][5]Both methods provide high accuracy, with recovery values well within typical acceptance criteria.
Precision (%RSD) < 10%[1][2]< 12%[4]Both techniques offer excellent repeatability and intermediate precision.
Selectivity Based on retention timeBased on retention time and mass spectrumGC-MS offers higher selectivity due to the specificity of the mass fragments, reducing the likelihood of co-elution interference.[5]

Experimental Protocols

Below are representative experimental methodologies for the analysis of monoterpenes using GC-FID and GC-MS. These protocols can serve as a starting point for the development and validation of a method for (+)-trans-p-Menth-2-ene.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on methodologies developed for the quantitative determination of terpenes in various matrices.[1][2]

  • Sample Preparation:

    • Accurately weigh the sample containing (+)-trans-p-Menth-2-ene.

    • Perform an organic solvent extraction using a suitable solvent such as hexane (B92381) or ethanol.

    • An internal standard (e.g., n-tridecane) should be added to improve accuracy and precision.[1]

    • Vortex and sonicate the sample to ensure complete extraction.

    • Filter the extract through a 0.22 µm syringe filter prior to injection.

  • GC-FID System and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Injector: Split/splitless inlet, with a split ratio of 20:1.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the identification and quantification of monoterpenes.[5][6]

  • Sample Preparation:

    • Sample extraction is performed as described in the GC-FID protocol.

    • For trace-level analysis, headspace sampling (static or dynamic) can be employed to reduce matrix interference and enhance sensitivity.[4] High-temperature headspace sampling may be particularly useful for ensuring the volatilization of all monoterpenes.[4]

  • GC-MS System and Conditions:

    • Gas Chromatograph: Thermo Fisher Trace 1300 or equivalent.

    • Mass Spectrometer: ISQ QD Single Quadrupole MS or equivalent.

    • Injector: Split/splitless inlet, with a split ratio of 10:1.

    • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ion Source Temperature: 250°C.

    • Mass Range: 40-400 amu (in full scan mode). For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

    • Injection Volume: 1 µL.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of (+)-trans-p-Menth-2-ene using gas chromatography.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (with Internal Standard) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-based analysis of (+)-trans-p-Menth-2-ene.

Method Selection Logic

The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.

Start Analytical Goal Identify Compound Identification Required? Start->Identify Trace Trace Level Quantification? Identify->Trace No GCMS GC-MS Identify->GCMS Yes Matrix Complex Matrix? Trace->Matrix No Trace->GCMS Yes GCFID GC-FID Matrix->GCFID No Matrix->GCMS Yes

Caption: Decision tree for selecting between GC-FID and GC-MS.

References

Unraveling the Stereo-Specific Biological Activities of p-Menth-2-ene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a molecule, or its stereochemistry, can dramatically alter its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images, often exhibit distinct pharmacological, toxicological, and sensory properties. This is primarily due to the chiral nature of biological receptors, enzymes, and other macromolecules that preferentially interact with one stereoisomer over another.

In the realm of monoterpenes, a class of naturally occurring compounds to which p-menth-2-ene belongs, these stereochemical distinctions are well-documented and critically important. For instance, the enantiomers of limonene (B3431351) and carvone (B1668592), two widely studied monoterpenes, display notable differences in their biological activities, ranging from antimicrobial and insect repellent effects to their characteristic odors.

The Importance of Stereochemistry: Insights from Structurally Related Monoterpenes

To understand the potential biological divergence between (3S,6R)-p-menth-2-ene and (3R,6S)-p-menth-2-ene, it is instructive to examine the documented activities of other p-menthane (B155814) derivatives and related monoterpenes where stereoisomerism has been a key focus of investigation.

Stereoisomers cluster_2 Biological Target (Chiral) A (3S,6R)-p-menth-2-ene B (3R,6S)-p-menth-2-ene A->B Enantiomers (Non-superimposable mirror images) Receptor Receptor / Enzyme A->Receptor High Affinity Binding B->Receptor Low or No Affinity Binding

Table 1: Comparative Biological Activities of Limonene and Carvone Enantiomers

CompoundIsomerBiological ActivitySupporting Observations
Limonene (R)-(+)-limoneneAntimicrobial, Insecticidal, AntioxidantGenerally exhibits stronger antimicrobial activity against certain pathogens compared to its enantiomer.[1][2]
(S)-(-)-limoneneAntimicrobial, Insecticidal, AntioxidantShows varied antimicrobial efficacy depending on the microbial species.[1][2]
Carvone (R)-(-)-carvoneInsect Repellent, AntimicrobialKnown for its spearmint-like odor and demonstrates significant repellent effects against various insects.[3][4]
(S)-(+)-carvoneInsect Repellent, AntimicrobialPossesses a caraway-like scent and also exhibits repellent properties, though the efficacy can differ from the (R)-enantiomer depending on the insect species.[3]

These examples underscore the principle that the biological activity of a chiral molecule is intimately linked to its three-dimensional structure. Therefore, it is highly probable that the (3S,6R) and (3R,6S) isomers of p-menth-2-ene will also exhibit distinct biological profiles.

Potential Areas of Differentiated Biological Activity for p-Menth-2-ene Isomers

Based on the activities of related monoterpenes, the following areas are prime candidates for observing stereospecific effects of p-menth-2-ene isomers:

  • Insect Repellent and Insecticidal Activity: The olfactory receptors of insects are known to be highly sensitive to the stereochemistry of volatile compounds. It is plausible that one isomer of p-menth-2-ene may be a more potent repellent or insecticide than the other against specific insect species.

  • Antimicrobial Activity: The interaction of small molecules with microbial cell membranes and enzymes is often stereospecific. Therefore, the (3S,6R) and (3R,6S) isomers could display different levels of efficacy against various bacteria and fungi.

  • Pharmacological Effects: Should these compounds interact with receptors or enzymes in mammalian systems, their pharmacological effects, such as anti-inflammatory or analgesic properties, are likely to be stereodependent.

  • Sensory Properties: The odor profiles of the two isomers are expected to be different, which is a common characteristic of chiral volatile compounds.

Representative Experimental Protocols

To facilitate research into the biological activities of (3S,6R) and (3R,6S)-p-menth-2-ene, detailed methodologies for key experiments are provided below.

1. Insect Repellency Assay (Area Preference Method)

  • Objective: To determine the repellent activity of p-menth-2-ene isomers against a target insect species (e.g., mosquitoes, stored product pests).

  • Materials: Test isomers, solvent (e.g., ethanol), filter paper discs, Petri dishes, test insects.

  • Procedure:

    • A filter paper disc is cut in half. One half is treated with a solution of the test isomer at a specific concentration, and the other half is treated with the solvent alone (control).

    • After the solvent evaporates, the two halves are rejoined in a Petri dish.

    • A known number of insects (e.g., 20-30) are released into the center of the Petri dish.

    • The number of insects on the treated and untreated halves is counted at regular intervals (e.g., every 15 minutes for 2 hours).

    • The Percentage Repellency (PR) is calculated using the formula: PR = [((Nc - Nt) / (Nc + Nt))] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

2. Antimicrobial Activity Assay (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of p-menth-2-ene isomers against various bacterial and fungal strains.

  • Materials: Test isomers, sterile 96-well microplates, microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), microbial inocula, resazurin (B115843) dye.

  • Procedure:

    • Serial two-fold dilutions of the test isomers are prepared in the appropriate growth medium in the wells of a 96-well plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, a viability indicator such as resazurin is added to each well. A color change indicates microbial growth.

    • The MIC is determined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of p-menth-2-ene isomers on a specific cell line.

  • Materials: Test isomers, cultured mammalian cells, 96-well cell culture plates, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing various concentrations of the test isomers.

    • After a predetermined exposure time (e.g., 24 or 48 hours), the medium is removed, and MTT solution is added to each well.

    • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (concentration that inhibits 50% of cell growth) can be calculated.

Biological_Activity_Workflow cluster_isomers Test Compounds cluster_assays In Vitro Assays cluster_invivo In Vivo / Behavioral Assays cluster_analysis Data Analysis and Comparison Isomer1 (3S,6R)-p-menth-2-ene Antimicrobial Antimicrobial Assay (e.g., MIC) Isomer1->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isomer1->Cytotoxicity Enzyme Enzyme Inhibition Assay Isomer1->Enzyme Insect Insect Repellency Assay Isomer1->Insect Animal Animal Model of Disease Isomer1->Animal Isomer2 (3R,6S)-p-menth-2-ene Isomer2->Antimicrobial Isomer2->Cytotoxicity Isomer2->Enzyme Isomer2->Insect Isomer2->Animal Analysis Determine IC50, MIC, etc. Compare Isomer Activity Antimicrobial->Analysis Cytotoxicity->Analysis Enzyme->Analysis Insect->Analysis Animal->Analysis

Conclusion and Future Directions

While direct comparative data for the (3S,6R) and (3R,6S) isomers of p-menth-2-ene remains to be established, the existing body of research on related monoterpenes strongly suggests that their biological activities are likely to be stereospecific. The provided comparative information on analogous compounds and the detailed experimental protocols offer a solid foundation for researchers to embark on studies to elucidate the unique biological profiles of these isomers. Such research will not only contribute to a deeper understanding of structure-activity relationships in monoterpenes but also has the potential to uncover novel applications in fields such as pest management, antimicrobial therapy, and pharmacology. Future investigations should focus on a broad range of biological assays, including those detailed in this guide, to create a comprehensive comparative profile of these intriguing chiral molecules.

References

comparative analysis of different chiral stationary phases for terpene separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Stationary Phases for Terpene Separation

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric composition of terpenes is a critical factor influencing their biological activity, therapeutic effects, and sensory properties. Accurate enantioselective analysis is therefore paramount in pharmaceutical research, quality control of essential oils, and the development of terpene-based therapeutics. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and versatile method for resolving terpene enantiomers. This guide provides a comparative analysis of the most common CSPs, supported by experimental data, to aid in the selection of an appropriate stationary phase and the development of robust separation methods.

Introduction to Chiral Stationary Phases for Terpene Analysis

The most successful and widely used CSPs for the chiral separation of a broad range of compounds, including terpenes, are based on polysaccharide derivatives. Specifically, derivatives of amylose (B160209) and cellulose (B213188) coated or immobilized on a silica (B1680970) gel support have demonstrated exceptional capabilities in resolving a wide variety of enantiomers. Another important class of CSPs is based on cyclodextrin (B1172386) derivatives, which are particularly effective for certain separations, especially in gas chromatography, but also find utility in HPLC.

  • Polysaccharide-Based CSPs: These are the most versatile and frequently used CSPs. They consist of cellulose or amylose polymers derivatized with various carbamates or esters, such as 3,5-dimethylphenylcarbamate. The helical structure of the polysaccharide backbone creates chiral grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to their separation. Amylose-based phases often show different chiral recognition patterns compared to their cellulose counterparts, making them complementary for screening purposes.

  • Cyclodextrin-Based CSPs: These phases utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector. Their structure forms a truncated cone with a hydrophobic cavity and a hydrophilic exterior. Chiral recognition is primarily based on the inclusion of a part of the analyte molecule (usually a nonpolar moiety) into the cyclodextrin cavity. Secondary interactions between functional groups on the analyte and the hydroxyl groups on the rim of the cyclodextrin enhance enantioselectivity.

Comparative Performance of Chiral Stationary Phases

The selection of a CSP is often an empirical process. The following tables summarize experimental data for the separation of various monoterpene enantiomers on three different types of commercially available chiral stationary phases: an amylose derivative (Chiralpak AD-H), a cellulose derivative (Chiralcel OD-H), and a β-cyclodextrin derivative (CD-Ph). The key performance parameters are:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the degree of separation. An α value of 1 means no separation.

  • Resolution (Rs): A measure of the baseline separation between two peaks. An Rs value ≥ 1.5 indicates baseline resolution.

Data Presentation

Table 1: Chromatographic Data for Monoterpene Separation on an Amylose-Based CSP (Chiralpak AD-H) [1]

Analytek'₁k'₂Selectivity (α)Resolution (Rs)
Linalool1.882.501.332.22
Terpinen-4-ol1.561.811.161.25
α-Terpineol1.882.061.100.83
Citronellol2.002.191.100.77
Menthol2.132.441.151.15
Carvone3.503.50-No Separation
Camphene6.006.00-No Separation
β-Pinene6.507.001.080.63
Perillaldehyde2.132.311.090.77

Table 2: Chromatographic Data for Monoterpene Separation on a Cellulose-Based CSP (Chiralcel OD-H) [1]

Analytek'₁k'₂Selectivity (α)Resolution (Rs)
Linalool1.251.25-No Separation
Terpinen-4-ol1.131.13-No Separation
α-Terpineol1.251.25-No Separation
Citronellol1.311.31-No Separation
Menthol1.311.31-No Separation
Carvone2.132.13-No Separation
Camphene3.633.63-No Separation
β-Pinene4.004.00-No Separation
Perillaldehyde1.501.631.090.60

Table 3: Chromatographic Data for Monoterpene Separation on a β-Cyclodextrin-Based CSP (CD-Ph) [1]

Analytek'₁k'₂Selectivity (α)Resolution (Rs)
Linalool0.880.88-No Separation
Terpinen-4-ol0.810.81-No Separation
α-Terpineol1.061.06-No Separation
Citronellol1.061.06-No Separation
Menthol1.131.13-No Separation
Carvone2.062.501.211.54
Camphene4.634.63-No Separation
β-Pinene5.385.38-No Separation
Perillaldehyde1.311.31-No Separation
Performance Summary
  • The amylose-based Chiralpak AD-H column demonstrated the broadest applicability for the tested monoterpenes, showing good chiral recognition for seven of the nine compounds and achieving excellent baseline separation for linalool.[1]

  • The cellulose-based Chiralcel OD-H column showed very poor chiral recognition for this specific set of monoterpenes under the tested reversed-phase conditions, only achieving partial separation for perillaldehyde.[1] It is important to note that cellulose-based phases can be highly effective for other classes of compounds and under different mobile phase conditions (e.g., normal phase).

  • The β-cyclodextrin-based CD-Ph column was highly selective for carvone, providing baseline resolution, but it did not resolve the other eight monoterpenes under these conditions.[1] This highlights the specific nature of the inclusion complexation mechanism.

Experimental Protocols

Reproducibility and successful method transfer rely on detailed experimental methodologies. The following is a representative protocol based on the conditions used in the comparative studies cited.

General Methodology for Chiral HPLC Separation of Terpenes
  • Instrumentation:

    • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or photodiode array detector). For analytes lacking a chromophore, a refractive index detector (RID) or an optical rotation detector (ORD) can be used.

  • Sample Preparation:

    • Prepare a stock solution of the racemic terpene standard at a concentration of approximately 1 mg/mL.

    • The solvent used to dissolve the sample should be the mobile phase itself or a solvent that is miscible with the mobile phase and is of a weaker or similar elution strength to avoid peak distortion. For normal phase chromatography, dissolving the sample in a solvent less polar than the mobile phase is recommended.

    • For terpenes in complex matrices like essential oils, a dilution in a suitable solvent (e.g., hexane (B92381) or ethanol) is typically sufficient.

    • Filter all samples through a 0.45 µm syringe filter prior to injection to protect the column and system from particulate matter.

  • Chromatographic Conditions (Based on Monoterpene Study[1]):

    • Columns:

      • Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm

      • Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm

      • CD-Ph (phenylcarbamated β-cyclodextrin on silica gel), 250 x 4.6 mm, 5 µm

    • Mobile Phase (Reversed-Phase):

      • A mixture of acetonitrile (B52724) (ACN) and water is commonly used. The exact ratio is optimized to achieve the best balance of retention and resolution. For the data presented, a mobile phase of ACN/H₂O (40:60, v/v) was utilized.

    • Mobile Phase (Normal-Phase - General Recommendation):

      • A mixture of a non-polar solvent like n-hexane or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695) (EtOH). A common starting point is a 90:10 (v/v) mixture of hexane/IPA.

      • For basic or acidic terpenes, the addition of a small amount of an additive (e.g., 0.1% diethylamine (B46881) for bases, 0.1% trifluoroacetic acid for acids) can significantly improve peak shape and resolution.

    • Flow Rate: 0.3 - 1.0 mL/min. For the cited data, the flow rate was 0.5 mL/min for the AD-H and CD-Ph columns, and 0.3 mL/min for the OD-H column.[1]

    • Column Temperature: Typically maintained at 25 °C, but can be varied (e.g., 15-40 °C) to optimize selectivity.

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm for terpenes with some UV absorbance) or as specified by the analyte's properties.

    • Injection Volume: 5-20 µL.

Mandatory Visualization

Workflow for CSP Selection and Method Development

The process of selecting a chiral stationary phase and developing a separation method is a systematic, multi-step procedure. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization start Define Analyte (Terpene Racemate) screen_csp Screen on Complementary CSPs (e.g., Amylose & Cellulose-based) start->screen_csp screen_mp Test Multiple Mobile Phase Modes (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval_initial Evaluate Initial Results (Partial Separation? Good Peak Shape?) screen_mp->eval_initial eval_initial->screen_csp No, try other CSPs optimize_mp Optimize Mobile Phase - Adjust Modifier % - Change Modifier (IPA vs EtOH) - Additives (TFA/DEA) eval_initial->optimize_mp Yes optimize_cond Optimize Conditions - Flow Rate - Temperature optimize_mp->optimize_cond eval_final Final Evaluation (Rs >= 1.5?) optimize_cond->eval_final eval_final->optimize_mp No validate Method Validation eval_final->validate Yes end Final Method validate->end

Caption: Workflow for Chiral Method Development for Terpene Separation.

Logical Relationship of Chiral Stationary Phases

The choice of a chiral stationary phase is guided by the structural properties of the analyte and empirical data. This diagram illustrates the primary types of CSPs discussed and their general applicability.

G CSP Chiral Stationary Phases (CSPs) For Terpene Separation Polysaccharide Polysaccharide-Based Cellulose Derivatives Amylose Derivatives Broad applicability, multiple interaction modes CSP->Polysaccharide Most Versatile Cyclodextrin Cyclodextrin-Based β-Cyclodextrin γ-Cyclodextrin Inclusion complexation mechanism, high selectivity for specific analytes CSP->Cyclodextrin High Specificity Terpenes Terpene Analytes (Monoterpenes, Sesquiterpenes, etc.) Terpenes->Polysaccharide  Good starting point for screening Terpenes->Cyclodextrin  Effective when inclusion is possible

Caption: Key Chiral Stationary Phases for Terpene Analysis.

References

Determining the Absolute Configuration of Cyclohexene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of cyclohexene (B86901) derivatives is a critical step. The three-dimensional arrangement of atoms in these chiral molecules can significantly influence their biological activity, making accurate stereochemical assignment essential for pharmacology and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods (Electronic and Vibrational Circular Dichroism).

Method Comparison at a Glance

The choice of method for determining the absolute configuration of a cyclohexene derivative depends on several factors, including the physical state of the sample, the amount of material available, and the presence of specific functional groups or chromophores.[1][2] Cross-validation using two or more independent methods is considered the gold standard for ensuring the accuracy of stereochemical assignments.[1]

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Ester Analysis)Chiroptical Methods (ECD/VCD)
Sample Phase Solid (High-quality single crystal)SolutionSolution
Sample Amount µg to mg scale1-5 mg per diastereomeric ester[2]ECD: 0.1-1 mg/mL; VCD: 1-10 mg[2]
Experimental Time Days to weeks (crystal growth dependent)[2]4-6 hours over 1-2 days[2]Hours to a day[2]
Accuracy High (often considered definitive)[2]High, dependent on clear chemical shift differences[2]High, with reliable computational correlation[2]
Key Requirement Growth of a high-quality single crystal[2]Derivatizable functional group (e.g., -OH, -NH₂)[2]ECD: UV-Vis chromophore; VCD: IR active modes[2]
Primary Output 3D molecular structure, Flack parameter[2][3]Δδ (δS - δR) values for diastereomers[2]Circular dichroism spectra[2]

Experimental Protocols

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[2][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated.[4]

Experimental Protocol:

  • Crystal Growth: Grow a high-quality single crystal of the cyclohexene derivative. This is often the most challenging and time-consuming step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays, typically from a copper or molybdenum source. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[5] The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.[3]

Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Cyclohexene Derivative b Single Crystal Growth a->b c X-ray Diffraction b->c d Diffraction Pattern c->d e Structure Solution & Refinement d->e f 3D Molecular Structure e->f g Flack Parameter Analysis f->g h Absolute Configuration g->h Workflow for Mosher's Method cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Cyclohexene Derivative with -OH or -NH2 b React with (R)-MTPA-Cl a->b c React with (S)-MTPA-Cl a->c d (R)-Mosher Ester b->d e (S)-Mosher Ester c->e f 1H NMR of (R)-Ester d->f g 1H NMR of (S)-Ester e->g h Assign Signals f->h g->h i Calculate Δδ = δS - δR h->i j Apply Mosher's Model i->j k Absolute Configuration j->k Workflow for Chiroptical Methods cluster_0 Experimental cluster_1 Computational cluster_2 Analysis a Cyclohexene Derivative in Solution b Measure ECD/VCD Spectrum a->b c Experimental Spectrum b->c g Compare Experimental and Calculated Spectra c->g d Propose Structure (e.g., R-enantiomer) e Quantum Chemical Calculation (DFT) d->e f Calculated Spectrum e->f f->g h Absolute Configuration g->h

References

comparing the efficacy of different chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Efficacy of Chiral Resolving Agents

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. Chirality is a fundamental property in pharmaceutical science, as different enantiomers of a drug can have vastly different pharmacological, and toxicological profiles.[1][2] This guide provides an objective comparison of the efficacy of common chiral resolving agents, supported by experimental data, and includes detailed protocols to aid in the practical application of these methods.

The most established and widely used method for separating enantiomers on a large scale is classical resolution via the formation of diastereomeric salts.[3][4] This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[5] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties like solubility.[1][6] These differing solubilities allow for their separation by fractional crystallization.[7]

Comparison of Common Chiral Resolving Agents

The choice of a resolving agent is often empirical and its success is highly dependent on the specific substrate, the solvent used for crystallization, and the temperature.[6][8] An ideal agent forms diastereomeric salts with a significant difference in solubility, which leads to high recovery and high enantiomeric excess (ee) of the desired enantiomer.[6] Below is a comparison of commonly used acidic and basic resolving agents.

Acidic Resolving Agents for Racemic Bases (e.g., Amines)

Acidic resolving agents are used to separate racemic bases. Agents like tartaric acid and camphorsulfonic acid are staples in the field.

Resolving AgentRacemic SubstrateSolvent(s)YieldEnantiomeric Excess (ee)Reference
D-Tartaric Acid(RS)-AmlodipineDMSO48.8% ± 2.4%90.7% ± 1.4%[9]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)rac-N-MethylamphetamineSupercritical CO₂-82.5%[10]
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)rac-N-MethylamphetamineSupercritical CO₂-57.9%[10]
(-)-Camphor-10-sulphonic acid2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanolAcetone70%>99% (R,R enantiomer)
(1S)-(+)-10-Camphorsulfonic acid(±)-trans-2,3-diphenylpiperazineTHF-98% (R,R enantiomer)[11]
Basic Resolving Agents for Racemic Acids

Basic resolving agents are employed for the separation of racemic acids. Chiral amines, such as 1-phenylethylamine, are common choices.

Resolving AgentRacemic SubstrateSolvent(s)YieldEnantiomeric Excess (ee)Reference
(R)-1-Phenylethylamine(rac)-2-(pentafluorophenoxy)-2-(phenyl-d₅)acetic acidNot Specified-98%[12]
(S)-1-Phenylethylamine(rac)-α-(nonafluoro-tert-butoxy)carboxylic acidNot Specified->98%[12]

Note: The performance of a resolving agent is highly substrate- and condition-dependent. The data presented is illustrative of the potential efficacy of these agents.

Experimental Protocols

General Protocol for Chiral Resolution by Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of a racemic amine using a chiral acidic resolving agent. Optimization of solvent, temperature, and stoichiometry is typically required.

1. Screening and Salt Formation:

  • Solvent Selection: Begin by screening various solvents to find one in which the racemic substrate is soluble at elevated temperatures but less soluble at room temperature.

  • Dissolution: In a suitable flask, dissolve one equivalent of the racemic mixture (e.g., a chiral amine) in a minimal amount of the selected solvent, with heating to achieve complete dissolution.[2][13]

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary.[2] Add this solution to the solution of the racemate.

2. Crystallization and Isolation:

  • Cooling: Slowly cool the combined solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.[14]

  • Aging: Allow the crystallization to proceed for a sufficient time (from hours to days) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.[2][14]

3. Liberation of the Enantiomer:

  • Salt Breaking: Suspend the isolated diastereomeric salt crystals in water. Add a base (e.g., sodium hydroxide) to neutralize the acidic resolving agent and liberate the free base of the enantiomer.[2][14]

  • Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure enantiomer.[14]

4. Determination of Enantiomeric Excess (ee):

  • Analysis: The enantiomeric purity of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for this analysis.[15]

  • Calculation: The enantiomeric excess is calculated using the formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[13]

Visualizations

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for separating a racemic mixture using a chiral resolving agent.

G cluster_start Inputs Racemic Racemic Mixture (R-Substrate + S-Substrate) SaltFormation 1. Diastereomeric Salt Formation (in suitable solvent) Racemic->SaltFormation:w Agent Chiral Resolving Agent (e.g., R-Agent) Agent->SaltFormation:w Mixture Mixture of Diastereomers (R-Substrate, R-Agent) (S-Substrate, R-Agent) SaltFormation->Mixture Crystallization 2. Fractional Crystallization Mixture->Crystallization Solid Less Soluble Diastereomer (Crystals) Crystallization->Solid Liquid More Soluble Diastereomer (Mother Liquor) Crystallization->Liquid LiberationSolid 3. Liberation of Enantiomer (e.g., pH adjustment) Solid->LiberationSolid LiberationLiquid 3. Liberation of Enantiomer (e.g., pH adjustment) Liquid->LiberationLiquid Enantiomer1 Pure Enantiomer 1 (e.g., S-Substrate) LiberationSolid->Enantiomer1 RecoverAgent1 Recovered Resolving Agent LiberationSolid->RecoverAgent1 Enantiomer2 Pure Enantiomer 2 (e.g., R-Substrate) LiberationLiquid->Enantiomer2 RecoverAgent2 Recovered Resolving Agent LiberationLiquid->RecoverAgent2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Decision Pathway for Selecting a Resolving Agent

The selection of an optimal resolving agent often involves a systematic screening process.

G Start Start: Racemic Mixture SubstrateType Determine Substrate Type Start->SubstrateType AcidicSubstrate Racemic Acid SubstrateType->AcidicSubstrate Acidic BasicSubstrate Racemic Base SubstrateType->BasicSubstrate Basic SelectBases Select Candidate Chiral Bases (e.g., 1-Phenylethylamine) AcidicSubstrate->SelectBases SelectAcids Select Candidate Chiral Acids (e.g., Tartaric Acid, CSA) BasicSubstrate->SelectAcids Screening Perform High-Throughput Screening (Vary agents, solvents, temp.) SelectBases->Screening SelectAcids->Screening Analysis Analyze Results: - Yield - Enantiomeric Excess (ee) - Crystal Form Screening->Analysis Optimal Optimal Conditions Found? Analysis->Optimal ScaleUp Scale-Up Process Optimal->ScaleUp Yes ReScreen Modify Conditions or Select New Agents Optimal->ReScreen No ReScreen->Screening

Caption: Decision pathway for selecting a suitable chiral resolving agent.

References

A Comparative Review of the Bioactivities of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The p-menthane (B155814) scaffold, a monoterpene backbone found abundantly in nature, serves as a fundamental building block for a diverse array of bioactive compounds.[1] Derivatives of p-menthane, prevalent in essential oils of plants like Mentha (mint), Eucalyptus, and Citrus species, have garnered significant scientific interest for their therapeutic potential.[1][2] This guide provides a comparative analysis of the multifaceted bioactivities of p-menthane derivatives, with a focus on their anticancer, antiviral, antimicrobial, anti-inflammatory, and insecticidal properties. Experimental data is presented to offer a clear comparison, and detailed methodologies for key experiments are outlined for research and development professionals.

Anticancer Activity

Several p-menthane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Perillyl alcohol is one of the most extensively studied derivatives, having advanced to phase II clinical trials for its anticancer properties.[2] It has shown efficacy in treating early and advanced cancers and preventing carcinogenesis.[2]

A study evaluating 18 p-menthane derivatives structurally related to perillyl alcohol revealed important structure-activity relationships.[2][3] The cytotoxicity of these compounds was tested against OVCAR-8 (ovarian), HCT-116 (colon), and SF-295 (glioblastoma) human tumor cell lines using the MTT assay.[2][3] The results indicated that the presence and position of certain functional groups, such as epoxides and aldehydes, significantly influence the cytotoxic potential.[2]

For instance, (-)-perillaldehyde (B192075) 8,9-epoxide exhibited the highest inhibition of cell proliferation, surpassing the activity of perillyl alcohol.[2][3] In contrast, the addition of a second hydroxyl group, as seen in (-)-sobrerol, led to a significant decrease in cytotoxicity compared to a derivative with a single hydroxyl group.[2]

Table 1: Cytotoxic Activity of p-Menthane Derivatives against Human Tumor Cell Lines [2][3]

CompoundOVCAR-8 (% GI)HCT-116 (% GI)SF-295 (% GI)IC50 (µg/mL)
(-)-Perillaldehyde 8,9-epoxide96.32 - 99.8996.32 - 99.8996.32 - 99.891.03 - 1.75
Perillyl alcohol90.92 - 95.8290.92 - 95.8290.92 - 95.82> 250
(+)-Limonene 1,2-epoxide58.48 - 93.1058.48 - 93.1058.48 - 93.10> 250
(-)-8-Hydroxycarvotanacetone61.59 - 94.0161.59 - 94.0161.59 - 94.01> 250
(-)-Perillaldehyde59.28 - 83.0359.28 - 83.0359.28 - 83.03> 250
(+)-Carvone34.39 - 48.0734.39 - 48.0734.39 - 48.07> 250
(R)-Pulegone oxide16.02 - 43.2116.02 - 43.2116.02 - 43.21> 250
(-)-Sobrerol9.78 - 41.109.78 - 41.109.78 - 41.10> 250
(-)-Carvone epoxide8.21 - 29.248.21 - 29.248.21 - 29.24> 250

% GI: Percentage of Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Human tumor cell lines (OVCAR-8, HCT-116, and SF-295) are seeded in 96-well plates at a density of 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: The p-menthane derivatives are dissolved in an appropriate solvent and added to the wells at various concentrations. The cells are then incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL). The plates are incubated for another 3 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 595 nm using a plate reader. The percentage of growth inhibition is calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Add p-Menthane Derivatives start->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 3h add_mtt->incubate2 solubilize Dissolve Formazan with DMSO incubate2->solubilize read Measure Absorbance at 595 nm solubilize->read analyze Calculate % Growth Inhibition read->analyze

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antiviral Activity

p-Menthane-3,8-diol (B45773) (PMD), a derivative found in the essential oil of Corymbia citriodora, has demonstrated significant antiviral properties, particularly against enveloped viruses.[4] Its mechanism of action is believed to involve the disruption of the viral lipid envelope.[4] PMD has shown efficacy against Influenza A, Urbani Severe Acute Respiratory Syndrome (SARS) virus, and Herpes Simplex Virus type-1 (HSV-1).[5][6]

Table 2: Virucidal Activity of p-Menthane-3,8-diol (PMD) [6]

VirusPMD Concentration (% w/v)Contact Time (minutes)Log Reduction in Viral Titer
HSV-10.255No antiviral activity
0.55No antiviral activity
Urbani SARSNot specifiedNot specifiedEffective
A/Sydney/5/97 (Influenza A)Not specifiedNot specifiedEffective

Another study synthesized derivatives of 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (B8570108) and tested their activity against the pandemic influenza virus A/California/07/09 (H1N1)v. The mononicotinate derivative showed a selectivity index of 17, indicating its potential as an antiviral agent.[7]

Experimental Protocol: Virucidal Suspension Assay

This assay evaluates the ability of a compound to inactivate viruses in suspension.

  • Virus Preparation: A stock of the target virus (e.g., Influenza A, HSV-1) is prepared with a known titer.

  • Compound Incubation: The virus stock is mixed with various concentrations of the p-menthane derivative or a control solution and incubated for a specific contact time.

  • Neutralization: The antiviral action is stopped by dilution or the addition of a neutralizing agent.

  • Cell Infection: A susceptible cell line (e.g., Vero, MDCK) is inoculated with the treated virus suspension.

  • Titer Determination: After an incubation period, the viral titer is determined using methods like the TCID50 (50% Tissue Culture Infective Dose) assay.

  • Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the titers of the treated and control samples.[4]

Virucidal_Assay_Workflow cluster_workflow Virucidal Suspension Assay start Prepare Virus Stock mix Mix Virus with p-Menthane Derivative start->mix incubate Incubate for Defined Contact Time mix->incubate neutralize Neutralize Antiviral Action incubate->neutralize infect Inoculate Susceptible Cell Line neutralize->infect determine_titer Determine Viral Titer (e.g., TCID50) infect->determine_titer calculate Calculate Log Reduction determine_titer->calculate

Caption: General workflow for a virucidal suspension assay.

Antimicrobial and Antifungal Activity

The antimicrobial properties of p-menthane derivatives are well-documented, with many compounds exhibiting activity against a range of bacteria and fungi.[8] The functional groups present on the p-menthane skeleton are crucial for their antimicrobial efficacy.[8] For example, terpenoids, which are oxygenated derivatives of terpenes, often show enhanced antimicrobial activity.[8]

A study on various Mentha species revealed that their essential oils, rich in p-menthane derivatives like eucalyptol, menthol, and p-menthan-3-one, possess strong antimicrobial activity against pathogenic bacteria.[9] Another study highlighted that sulfur-containing derivatives of p-menthanes can exhibit significant antifungal activity.[10] For instance, α-terpineol demonstrated high activity against fungi such as Rhodotorula rubra and Penicillium chrysogenum.[10]

Table 3: Antimicrobial Activity of Selected p-Menthane Derivatives

DerivativeMicroorganismActivity MetricResultReference
α-TerpineolRhodotorula rubraAntifungal ActivityHigh (3+)[10]
α-TerpineolPenicillium chrysogenumAntifungal ActivityHigh (3+)[10]
α-TerpineolAspergillus fumigatusAntifungal ActivityModerate (2+)[10]
α-TerpineolCandida albicansAntifungal ActivityModerate (2+)[10]
Chocomint ExtractVarious bacteriaInhibition ActivityHighest among 9 Mentha species[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many age-related diseases, and p-menthane derivatives have shown potential as anti-inflammatory agents.[11] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical mediators of inflammation, and some p-menthane derivatives can modulate these pathways.[11] For example, α-phellandrene has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in a carrageenan-induced peritonitis mouse model.[12]

Anti_inflammatory_Pathway cluster_pathway Simplified Anti-inflammatory Action p_menthane p-Menthane Derivatives (e.g., α-Phellandrene) nfkb NF-κB Pathway p_menthane->nfkb inhibit mapk MAPK Pathway p_menthane->mapk inhibit cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines promote mapk->cytokines promote inflammation Inflammation cytokines->inflammation

Caption: Inhibition of inflammatory pathways by p-menthanes.

Insecticidal and Repellent Activity

p-Menthane derivatives are widely recognized for their insecticidal and insect-repellent properties.[13] p-Menthane-3,8-diol (PMD) is a prominent example, used as a natural alternative to synthetic repellents like DEET.[14] It is effective against a variety of insects, including mosquitoes and ticks, and is believed to act by interfering with their sensory receptors.[13]

Structure-activity relationship studies have shown that the presence of a carbonyl group conjugated with double bonds in the cyclic monoterpene structure is important for insecticidal potential.[15]

Table 4: Insecticidal Activity of p-Menthane Derivatives against Stored Product Pests [15]

CompoundPestActivity MetricResult
R-carvoneSitophilus zeamaisLC503.0 - 42.4 µL/L air
LD5014.9 - 24.6 µ g/insect
Tribolium castaneumLC502.2 - 4.8 µL/L air
LD504.8 - 13.1 µ g/insect
Piperitone oxideSitophilus zeamaisLC503.0 - 42.4 µL/L air
LD5014.9 - 24.6 µ g/insect
Tribolium castaneumLC502.2 - 4.8 µL/L air
LD504.8 - 13.1 µ g/insect
R-pulegoneSitophilus zeamaisLC503.0 - 42.4 µL/L air
LD5014.9 - 24.6 µ g/insect
Tribolium castaneumLC502.2 - 4.8 µL/L air
LD504.8 - 13.1 µ g/insect

LC50: Lethal concentration 50%; LD50: Lethal dose 50%

Conclusion

p-Menthane derivatives represent a versatile class of natural compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and insecticidal agents is well-supported by scientific evidence. The structure-activity relationships highlighted in various studies provide a roadmap for the rational design and synthesis of novel derivatives with enhanced therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and harness the bioactive properties of this important class of monoterpenes.

References

A Comparative Guide to Catalytic Systems for Asymmetric (–)-Menthol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric synthesis of (–)-menthol, a high-value monoterpene widely used in flavors, fragrances, and pharmaceuticals, represents a landmark achievement in industrial catalysis. Over the decades, various catalytic systems have been developed, each with distinct advantages in efficiency, selectivity, and sustainability. This guide provides a comparative analysis of three prominent catalytic strategies: the Rhodium-BINAP catalyzed isomerization pioneered by Takasago, asymmetric hydrogenation of cyclic enones, and modern organocatalytic cyclization.

Comparative Performance of Key Catalytic Steps

The synthesis of (–)-menthol from different starting materials involves several key catalytic transformations. The performance of these critical steps determines the overall efficiency and enantiomeric purity of the final product. The following table summarizes quantitative data for selected catalytic systems.

Catalytic Step Catalyst System Substrate Product Yield (%) Enantiomeric Excess (ee%) Diastereomeric Ratio (dr) Ref.
Asymmetric Isomerization [Rh((S)-BINAP)(COD)]ClO₄N,N-Diethylgeranylamine(R)-Citronellal Enamine>9996–99% eeN/A[1][2][3]
Asymmetric Hydrogenation Chiral Rhodium Catalyst(+)-Pulegone(–)-Menthone>90>99% eeN/A[4]
Intramolecular Ene Reaction ZnBr₂ (Lewis Acid)(+)-Citronellal(–)-IsopulegolHighN/A94:6[3]
Intramolecular Ene Reaction Tris(2,6-diarylphenoxy)aluminum(+)-Citronellal(–)-IsopulegolHighN/A99.7:0.3[3][5]
Asymmetric Carbonyl-Ene Cyclization Chiral Imino-imidodiphosphate (Organocatalyst)Neral (B7780846)(1R,6S)-trans-IsopiperitenolHighHighN/A[6]

System 1: Rhodium-Catalyzed Asymmetric Isomerization (Takasago Process)

The Takasago process is a cornerstone of industrial asymmetric catalysis. The key step is the highly enantioselective isomerization of a prochiral allylic amine into a chiral enamine using a Rhodium complex with the chiral diphosphine ligand, BINAP.[7] This enamine is then hydrolyzed to (+)-citronellal, a crucial intermediate, with exceptional enantiomeric purity.[5][8]

Reaction Pathway: Myrcene → N,N-Diethylgeranylamine → [Rh-(S)-BINAP] → (+)-Citronellal Enamine → (+)-Citronellal → (–)-Isopulegol → (–)-Menthol

  • Catalyst Preparation: The catalyst precursor, such as [Rh((S)-BINAP)(COD)]⁺ClO₄⁻, is prepared from a Rh(I) source and the enantiomerically pure (S)-BINAP ligand.

  • Reaction Conditions: N,N-Diethylgeranylamine is mixed with the Rh-(S)-BINAP catalyst (substrate-to-catalyst ratios can be as high as 8000:1 to 10,000:1 in industrial settings) in a suitable solvent like THF.[8] The mixture is heated, typically around 100°C, under an inert atmosphere for several hours until complete conversion is achieved.[8]

  • Work-up and Isolation: The resulting (R)-citronellal enamine is hydrolyzed with water under acidic conditions. The product, (+)-citronellal, is then purified by distillation.[5][8] The reported enantiomeric excess for the citronellal (B1669106) is typically greater than 98%.[5]

System 2: Asymmetric Hydrogenation of (+)-Pulegone

Another effective strategy involves the asymmetric hydrogenation of readily available terpene precursors like (+)-pulegone. This method uses sequential hydrogenation steps, each controlled by a specific chiral catalyst, to set the desired stereocenters.

Reaction Pathway: (+)-Pulegone → [Chiral Rh Catalyst + H₂] → (–)-Menthone → [Chiral Ru Catalyst + H₂] → (–)-Menthol

  • Step 1: Hydrogenation of Pulegone: (+)-Pulegone is dissolved in a solvent such as tetrahydrofuran. A chiral rhodium catalyst (e.g., 0.5 mol%) is added, and the mixture is subjected to hydrogen pressure (1-100 atm).[4] The reaction proceeds to yield (–)-menthone. After reaction completion, the catalyst is removed, and the product is purified, achieving an enantiomeric excess of over 99%.[4]

  • Step 2: Hydrogenation of Menthone: The obtained (–)-menthone is then dissolved in a solvent like isopropanol (B130326) containing a base (e.g., potassium isopropoxide). A chiral ruthenium catalyst (e.g., 0.1 mol%) is added, and the mixture is hydrogenated under pressure (1-80 atm).[4] This step diastereoselectively reduces the ketone to the desired hydroxyl group, yielding (–)-menthol with a high diastereomeric and enantiomeric excess (>98% ee).[4]

System 3: Organocatalytic Asymmetric Cyclization

Recent advancements have focused on metal-free catalytic systems. A notable example is the use of a confined chiral Brønsted acid, an imino-imidodiphosphate (IDPi), to catalyze the asymmetric cyclization of neral.[6] This reaction proceeds with high efficiency and selectivity to form an isopiperitenol (B1207519) derivative, which is a versatile precursor for both menthol (B31143) and cannabinoids.[6] This approach avoids transition metals, which is advantageous for pharmaceutical applications.

Reaction Pathway: Neral → [Chiral IDPi Organocatalyst] → (1R,6S)-trans-Isopiperitenol → (–)-Menthol

  • Catalyst System: A highly fluorinated, unsymmetric, and confined chiral imino-imidodiphosphate acts as a strong Brønsted acid catalyst.[6]

  • Reaction Conditions: Neral is dissolved in a suitable organic solvent. The chiral IDPi catalyst is added (typically in catalytic amounts). The reaction proceeds, often at room temperature, to induce an asymmetric carbonyl-ene cyclization.[6]

  • Work-up and Isolation: The product, (1R,6S)-trans-isopiperitenol, is isolated and purified using standard chromatographic techniques. This intermediate can then be readily converted to (–)-menthol through subsequent reduction steps.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for screening and optimizing a catalytic system for asymmetric terpene synthesis, applicable to the systems described above.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Purification Phase A Substrate & Reagent Preparation B Catalyst Synthesis or Pre-activation C Combine Substrate, Catalyst & Solvent B->C D Control Reaction Parameters (Temp, Pressure, Time) C->D E Monitor Reaction (TLC, GC, HPLC) D->E F Reaction Quench & Work-up E->F G Purification (Distillation, Chromatography) F->G H Characterization (NMR, MS) G->H I Chiral Analysis (Chiral GC/HPLC for ee/dr) H->I I->B Optimization Loop

A generalized workflow for asymmetric catalysis experiments.

References

Assessing the Purity of Synthesized (3S,6R)-3-Isopropyl-6-methylcyclohexene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of chiral molecules is a critical parameter in drug development and chemical synthesis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized (3S,6R)-3-Isopropyl-6-methylcyclohexene, a chiral monoterpene. The methodologies discussed—Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are evaluated based on their performance, with supporting experimental protocols and data presented for informed decision-making.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the volatility of the compound, the required sensitivity, and the availability of instrumentation. For a volatile monoterpene like (3S,6R)-3-Isopropyl-6-methylcyclohexene, Chiral GC is often the method of choice. However, qNMR presents a powerful alternative for absolute purity determination.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Sample Volatility Essential; suitable for volatile and thermally stable compounds.Not a limiting factor; suitable for a wide range of compounds.Not a limiting factor, but sample must be soluble in a deuterated solvent.
Primary Application Enantiomeric purity (enantiomeric excess, ee%) and impurity profiling.Enantiomeric purity and impurity profiling, particularly for non-volatile compounds.Absolute purity determination (mass fraction) and structural confirmation.
Typical Stationary Phase Cyclodextrin-based (e.g., Rt-βDEX, HP-chiral-20B).[1]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).Not applicable.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).[2]UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[3]Radiofrequency detection.
Resolution Can achieve very high resolution, especially with long capillary columns.[3]Generally provides high resolution.Not applicable for separation of enantiomers without a chiral auxiliary.
Analysis Time Often provides faster analysis times compared to HPLC.[3]Can be longer compared to GC.[3]Relatively fast for a single sample.
Data Interpretation Peak area ratio of enantiomers.Peak area ratio of enantiomers.Integration of specific proton signals relative to a certified internal standard.
Advantages High efficiency, speed, and sensitivity for volatile compounds.[3]High versatility for a wide range of compounds, direct analysis without derivatization.[3]Non-destructive, provides absolute purity without a reference standard of the analyte, structural information.
Limitations Requires analyte to be volatile and thermally stable.Higher solvent consumption, potentially longer analysis times.[3]Lower sensitivity than chromatographic methods, may require high-field NMR for complex mixtures.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate results. The following protocols are representative for the analysis of chiral monoterpenes and can be adapted for (3S,6R)-3-Isopropyl-6-methylcyclohexene.

Chiral Gas Chromatography (GC-FID) Protocol

This protocol is designed for the enantiomeric separation of volatile terpenes using a Flame Ionization Detector for quantification.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[4]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.[5][6]

  • Injector Temperature: 250 °C.[6]

  • Detector Temperature: 250 °C.[6]

  • Oven Temperature Program: 60 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 5 min.[5]

  • Injection Mode: Split (e.g., 100:1).[6]

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized (3S,6R)-3-Isopropyl-6-methylcyclohexene in a suitable solvent (e.g., hexane (B92381) or ethanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards and the sample for injection at a concentration of approximately 10-100 µg/mL.

Data Analysis:

  • Identify the peaks corresponding to the (3S,6R) and (3R,6S) enantiomers based on their retention times (a racemic standard is useful for initial identification).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of absolute purity of a sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3) of high purity.

  • Internal Standard (IS): A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have at least one signal that is well-resolved from the analyte signals.

  • High-precision analytical balance.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized (3S,6R)-3-Isopropyl-6-methylcyclohexene (e.g., 10 mg) into a clean NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.6 mL) to the NMR tube.

  • Cap the tube and gently mix until both the sample and the internal standard are completely dissolved.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

Data Analysis:

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagrams, generated using Graphviz, illustrate the logical steps involved in assessing the purity of a synthesized chiral compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Interpretation synthesis Synthesize (3S,6R)-3-Isopropyl-6-methylcyclohexene purification Purify Crude Product (e.g., Distillation, Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep gc_analysis Chiral GC Analysis sample_prep->gc_analysis qnmr_analysis qNMR Analysis sample_prep->qnmr_analysis hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis gc_data Calculate Enantiomeric Excess (% ee) gc_analysis->gc_data qnmr_data Calculate Absolute Purity (%) qnmr_analysis->qnmr_data hplc_data Calculate Enantiomeric Excess (% ee) hplc_analysis->hplc_data report Final Purity Report gc_data->report qnmr_data->report hplc_data->report

Caption: Workflow for Purity Assessment of a Synthesized Chiral Compound.

This guide provides a foundational understanding of the key analytical techniques for assessing the purity of synthesized (3S,6R)-3-Isopropyl-6-methylcyclohexene. The choice of method will ultimately be guided by the specific requirements of the research, including the desired level of accuracy, the nature of potential impurities, and the available analytical instrumentation. For comprehensive purity analysis, employing orthogonal methods, such as Chiral GC and qNMR, is highly recommended to ensure the quality and reliability of the synthesized compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (3S,6R)-Nml: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Initial Advisory: The chemical identifier "(3S,6R)-Nml" is not a standard, publicly recognized chemical name. Preliminary research suggests "Nml" may be an abbreviation for N-methyl-L-leucine . However, the stereochemical descriptors "(3S,6R)" are not typical for this amino acid derivative, which possesses a single chiral center. Before proceeding with any disposal protocol, it is imperative for researchers, scientists, and drug development professionals to verify the exact chemical identity of "this compound" from internal documentation or the supplier's Safety Data Sheet (SDS). The following procedures are based on the available data for N-methyl-L-leucine and related compounds and should be adapted as necessary upon confirmation of the substance's identity.

Immediate Safety and Handling Protocols

Safe disposal begins with proper handling and the use of appropriate personal protective equipment (PPE) to minimize exposure risks.

General Handling Precautions:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of dust or fumes.[1]

  • Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid creating dust when handling the solid form.[1]

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes.[1][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[1][3][4]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[1][3][4]
Respiratory Protection NIOSH-approved respirator for dusts.Necessary when handling powders to avoid inhalation.[1]

Step-by-Step Disposal Procedures

The proper disposal of N-methyl-L-leucine and its contaminated materials is critical for environmental protection and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including empty containers, as hazardous chemical waste.[3][4]

  • Do not mix this waste with other waste streams like biological or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

2. Containerization:

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[4]

  • The container must be in good condition and have a secure, leak-proof lid.

3. Labeling:

  • Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name (once verified).[4]

  • If the waste is a solution, list all components and their approximate percentages.[4]

4. Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Conditions to avoid during storage include heat, flames, and sparks.[2]

  • Incompatible materials to avoid are strong oxidizing agents.[2][4]

5. Final Disposal:

  • The disposal of chemical waste must comply with all local, state, and federal environmental regulations.[1]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which is typically incineration.[4]

  • Do not dispose of this compound down the drain or in regular trash.[4]

Chemical and Physical Properties Summary

The following table summarizes key quantitative data for N-methyl-L-leucine. This information is crucial for a comprehensive understanding and safe handling of the compound.

PropertyValue
IUPAC Name (2S)-4-methyl-2-(methylamino)pentanoic acid
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Melting Point ~300 °C[]
Boiling Point 226.1 ± 23.0 °C[]
Density 0.979 ± 0.06 g/cm³[]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, assuming it is handled as a hazardous chemical waste.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First container Select & Label Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Designated Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Logical workflow for the disposal of this compound.

This guide provides a foundational framework for the safe and compliant disposal of this compound, based on the assumption that it is N-methyl-L-leucine. Always prioritize the specific guidance provided in the official Safety Data Sheet for the chemicals you handle.

References

Essential Safety and Logistics for Handling (3S,6R)-Nml

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This document provides crucial, immediate safety and logistical information for the handling of (3S,6R)-Nml. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally related compounds, including N-methyl-leucine derivatives. These protocols are designed to ensure the safe handling, use, and disposal of this chemical, thereby minimizing risk and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with chemically similar compounds.

Protection TypeSpecific EquipmentStandard/Recommendation
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, neoprene).Inspected prior to use; must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2][3]
Body Protection Laboratory coat. A chemical-resistant apron is recommended when there is a risk of splashing.[1][2][4]Selected based on the hazards present in the workplace.
Respiratory Protection N95 (US) or P1 (EN 143) dust masks if dust is generated. A full-face respirator may be necessary if exposure limits are exceeded.[1][4][5]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Footwear Closed-toe shoes.Protects feet from spills.[4][6]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following steps provide a procedural guide for laboratory professionals.

1. Preparation:

  • Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures.[1][2][6][7]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][6]

  • Assemble all necessary PPE and ensure it is in good condition before handling the compound.[6]

  • Keep the container tightly closed when not in use.[2][8]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][2][4]

  • Minimize the formation and accumulation of dust.[1][8] If working with a powdered form, do not use compressed air for transfers.[8]

  • Use non-sparking tools to prevent ignition sources.[1][8]

  • Do not eat, drink, or smoke in the handling area.[1][2][3]

  • Wash hands thoroughly after handling the compound.[3][4][8]

3. Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][8]

  • Keep the compound away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[8][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2][4] Avoid generating dust.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.

  • Unused Compound: Dispose of as chemical waste through a licensed contractor. Do not dispose of it down the drain.[1][4][5]

  • Contaminated PPE: Bag and dispose of contaminated items such as gloves and disposable lab coats as solid hazardous waste.[4]

  • Containers: Handle uncleaned containers as you would the product itself.

  • All waste materials should be handled in accordance with federal, state, and local environmental control regulations.[4][5]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Procedure Start Start: Handling this compound AssessTask Assess Task: - Scale of operation - Potential for dust/aerosol generation - Potential for splashing Start->AssessTask EyeProtection Eye Protection: - Safety glasses (low risk) - Goggles (dust/splash risk) - Face shield (high splash risk) AssessTask->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) AssessTask->HandProtection BodyProtection Body Protection: - Lab coat (standard) - Chemical-resistant apron (splash risk) AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Fume hood (primary control) - N95 respirator (if dust is generated outside hood) AssessTask->RespiratoryProtection VerifyFit Verify PPE Fit & Condition EyeProtection->VerifyFit HandProtection->VerifyFit BodyProtection->VerifyFit RespiratoryProtection->VerifyFit Proceed Proceed with Handling Protocol VerifyFit->Proceed All Checks Pass

Caption: PPE Selection Workflow for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.